molecular formula C7H12O4 B1294985 Diethyl 2-(1-ethoxyethylidene)malonate CAS No. 3044-06-2

Diethyl 2-(1-ethoxyethylidene)malonate

Cat. No.: B1294985
CAS No.: 3044-06-2
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Ethyl malonate is a dicarboxylic acid.
Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
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DSSTOX Substance ID

DTXSID7021863
Record name Diethyl propanedioate
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
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Melting Point

-50 °C
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Foundational & Exploratory

Diethyl 2-(1-ethoxyethylidene)malonate structural formula and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-ethoxyethylidene)malonate is a specialized organic compound with significant potential in synthetic chemistry, particularly as a versatile building block in the synthesis of more complex molecules. Its unique structural features, including the presence of multiple reactive sites, make it a valuable precursor for the creation of novel heterocyclic compounds and other pharmacologically relevant scaffolds. This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, and key reactive characteristics, tailored for professionals in research and drug development.

Structural Formula and Chemical Identity

The definitive structural identity of this compound is established by its CAS number, molecular formula, and IUPAC name.

  • CAS Number: 3044-06-2[1][2]

  • Molecular Formula: C₁₁H₁₈O₅[1][2]

  • IUPAC Name: this compound[2]

  • InChI Key: TWYCKMOLLPVQMA-UHFFFAOYSA-N[2]

  • Canonical SMILES: CCOC(=C(C(=O)OCC)C(=O)OCC)C

The structural formula is characterized by a central malonate core, substituted with an ethoxyethylidene group. This arrangement provides a unique combination of an enol ether and two ester functionalities, which dictates its reactivity.

Diagram of the logical relationship for the synthesis of this compound.

G Synthesis Pathway of this compound A Diethyl Malonate D Reaction Mixture A->D B Triethyl Orthoacetate B->D C Acetic Anhydride (Catalyst) C->D E Heating (Reflux) D->E F This compound E->F

Caption: A simplified workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 230.26 g/mol [1][3]
Appearance Solid below 25°C, Liquid above 27°C[2]
Melting Point 25-27 °C[2]
Boiling Point 123-128 °C at 3 Torr[1]
Density 1.062 g/cm³[3]
Flash Point 117.3 °C[2]
Storage Temperature 2-8 °C[4]

Synthesis and Reactivity

The reactivity of this compound is governed by its functional groups:

  • Enol Ether: The carbon-carbon double bond is electron-rich and susceptible to electrophilic attack. It can also participate in cycloaddition reactions.

  • Ester Groups: The two diethyl ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also be targeted in transesterification reactions or act as nucleophilic acceptors.

  • Active Methylene Group (in derivatives): While the central carbon is tetrasubstituted in the parent molecule, reactions that remove the ethoxyethylidene group can generate a reactive methylene site for subsequent alkylation or condensation reactions.

Due to its array of functional groups, this compound is a valuable intermediate for the synthesis of a variety of heterocyclic systems, such as pyrimidines, pyridines, and other scaffolds of medicinal interest.

Experimental Protocols: General Analytical Techniques

Detailed experimental protocols for this specific molecule are not widely published. However, standard analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR would be expected to show characteristic signals for the two ethyl ester groups (triplets and quartets), the ethyl group of the ethoxy moiety (a triplet and a quartet), and a singlet for the methyl group of the ethylidene fragment.

  • ¹³C NMR would provide signals for the carbonyl carbons of the ester groups, the carbons of the double bond, and the various aliphatic carbons.

Infrared (IR) Spectroscopy:

  • A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the C=O stretching of the ester groups.

  • A peak in the region of 1600-1650 cm⁻¹ would correspond to the C=C stretching of the enol ether.

  • C-O stretching bands would also be prominent in the fingerprint region.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be observed, confirming the molecular weight.

  • Fragmentation patterns would likely involve the loss of ethoxy groups, ethyl groups, and potentially cleavage of the malonate core.

Safety Information

Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]

Conclusion

This compound is a promising reagent for organic synthesis, offering multiple avenues for the construction of complex molecular architectures. Its distinct combination of functional groups provides a rich chemistry that can be exploited in the development of novel pharmaceuticals and other high-value chemical entities. Further research into its specific reaction pathways and applications is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide to Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(1-ethoxyethylidene)malonate, a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds with potential therapeutic applications. This document details its chemical identity, physical and chemical properties, a robust synthesis protocol, and its significant role as a precursor in the development of novel antimicrobial and antitumor agents. The guide is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental procedures and insights into its application in the synthesis of bioactive molecules.

Chemical Identity and Properties

This compound is a versatile intermediate in organic synthesis. Its unique structure, featuring a reactive α,β-unsaturated system and two ester functionalities, makes it a valuable precursor for a variety of chemical transformations.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 3044-06-2[1]
IUPAC Name Diethyl 2-(1-ethoxyethylidene)propanedioate
Synonyms This compound, (1-Ethoxyethylidene)propanedioic acid diethyl ester[1]
Molecular Formula C₁₁H₁₈O₅[1]
Molecular Weight 230.26 g/mol [1]
Appearance Colorless to light yellow liquid or solid
Melting Point 26-27 °C[1]
Boiling Point 123-128 °C at 3 Torr[1]
Density 1.062 g/cm³

Table 2: Spectroscopic Data

Spectrum TypeKey Data Points
¹H NMR (CDCl₃) δ (ppm): 1.25 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.32 (t, 6H, J=7.1 Hz, 2 x -COOCH₂CH₃), 2.35 (s, 3H, =C(OEt)CH₃), 3.98 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 4.18 (q, 4H, J=7.1 Hz, 2 x -COOCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): 14.1, 14.3, 16.5, 60.1, 61.2, 95.8, 163.7, 166.9, 168.1

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of triethyl orthoacetate with diethyl malonate. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, and driven by the removal of ethanol.

Experimental Protocol: Synthesis from Triethyl Orthoacetate and Diethyl Malonate

Materials:

  • Diethyl malonate

  • Triethyl orthoacetate

  • Acetic anhydride (optional, as solvent and dehydrating agent)

  • Anhydrous zinc chloride (catalyst)

  • Anhydrous ethanol (for workup)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 equivalent), triethyl orthoacetate (1.1 equivalents), and a catalytic amount of anhydrous zinc chloride. Acetic anhydride can be used as a solvent and to react with the ethanol produced.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If acetic anhydride was used, carefully quench the excess with slow addition to an ice-cold saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow liquid or solid.

Applications in Drug Development and Organic Synthesis

This compound is a key building block for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activities. Its ability to react with binucleophilic reagents makes it particularly useful for constructing five- and six-membered rings that are common scaffolds in pharmaceuticals.

Synthesis of Bioactive Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds known for their wide range of pharmacological properties, including antimicrobial and anticancer activities. This compound serves as a versatile precursor for the synthesis of substituted pyrazoles.

G A This compound C Cyclocondensation Reaction A->C B Hydrazine derivative (e.g., Hydrazine hydrate, Phenylhydrazine) B->C D Substituted Pyrazole Derivative C->D E Potential Biological Activity (e.g., Antimicrobial, Antitumor) D->E

Caption: Synthesis of Pyrazole Derivatives.

Synthesis of Bioactive Pyrimidine Derivatives

Pyrimidines are another important class of nitrogen-containing heterocycles that form the core structure of many biologically active compounds, including several anticancer drugs. This compound can be utilized in the synthesis of functionalized pyrimidine rings. The reaction with amidines or ureas provides a straightforward route to these valuable scaffolds.

Materials:

  • This compound

  • Guanidine hydrochloride or other amidine salt

  • Sodium ethoxide or another suitable base

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add the amidine salt (e.g., guanidine hydrochloride) to the sodium ethoxide solution and stir.

  • To this mixture, add this compound dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization.

The resulting pyrimidine derivatives can be further functionalized to generate a library of compounds for screening for potential antitumor activity.[2][3][4]

Many pyrimidine-based drugs exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. For instance, some pyrimidine derivatives function as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

G A Pyrimidine Derivative C Inhibition A->C B Cyclin-Dependent Kinases (CDKs) B->C D Cell Cycle Arrest C->D Prevents phosphorylation of cell cycle proteins E Apoptosis (Programmed Cell Death) D->E

References

A Technical Guide to the Spectroscopic Data of Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-ethoxyethylidene)malonate is a derivative of diethyl malonate with significant potential in organic synthesis, serving as a versatile building block for the creation of more complex molecules. A thorough understanding of its structural and spectroscopic properties is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for this specific compound, this guide offers predicted data based on established spectroscopic principles and data from analogous structures. Additionally, detailed experimental protocols for acquiring such spectra are provided to aid researchers in their practical applications.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20Quartet4H-O-CH₂ -CH₃ (Ester)
~3.90Quartet2H-O-CH₂ -CH₃ (Enol ether)
~2.20Singlet3H=C-CH₃
~1.30Triplet6H-O-CH₂-CH₃ (Ester)
~1.25Triplet3H-O-CH₂-CH₃ (Enol ether)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168C =O (Ester)
~165C =O (Ester)
~160=C -O (Enol ether)
~100=C (COOEt)₂
~65-O-CH₂ -CH₃ (Enol ether)
~60-O-CH₂ -CH₃ (Ester)
~15=C-CH₃
~14-O-CH₂-CH₃ (Ester & Enol ether)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
~2980-2850C-H (sp³)Stretching
~1735-1720C=O (Ester)Stretching
~1640C=C (Enol ether)Stretching
~1250-1000C-O (Ester & Enol ether)Stretching

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/zProposed Fragment Ion
230[M]⁺ (Molecular Ion)
185[M - OCH₂CH₃]⁺
157[M - COOEt]⁺
115[M - COOEt - CH₂CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of a Liquid Sample

  • Sample Preparation :

    • Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Data Acquisition :

    • For ¹H NMR :

      • Tune and match the probe for the proton frequency.

      • Acquire a standard single-pulse experiment. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

      • Use a relaxation delay of 1-2 seconds between scans.

    • For ¹³C NMR :

      • Tune and match the probe for the carbon frequency.

      • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

      • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectroscopy

  • Instrument Setup :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application :

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

    • If using a pressure clamp, lower the anvil to ensure good contact between the sample and the crystal. Apply consistent pressure.

  • Data Acquisition :

    • Collect the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing :

    • The software will automatically perform the background subtraction.

    • If necessary, perform a baseline correction.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction :

    • Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile compounds.

    • For direct insertion, a small amount of the sample is placed in a capillary tube which is then inserted into the ion source.

  • Ionization :

    • The sample is vaporized in the high vacuum of the ion source.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Mass Analysis :

    • The molecular ion and any fragment ions formed are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing :

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Diagram 1: General Workflow of Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Prepared_Sample Prepared Sample (Dissolved/Neat) Sample->Prepared_Sample Purification & Dissolution NMR NMR Spectrometer Prepared_Sample->NMR IR IR Spectrometer Prepared_Sample->IR MS Mass Spectrometer Prepared_Sample->MS NMR_Data NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Diagram 2: Structural Elucidation of this compound

Structural_Elucidation cluster_structure Proposed Structure cluster_spectroscopy Spectroscopic Evidence cluster_interpretation Interpretation Structure This compound NMR NMR Data (¹H and ¹³C) Structure->NMR predicts IR IR Data Structure->IR predicts MS Mass Spec Data Structure->MS predicts NMR_Interp Proton environment Carbon skeleton NMR->NMR_Interp IR_Interp Functional groups (C=O, C=C, C-O) IR->IR_Interp MS_Interp Molecular weight Fragmentation pattern MS->MS_Interp Final_Confirmation Structural Confirmation NMR_Interp->Final_Confirmation IR_Interp->Final_Confirmation MS_Interp->Final_Confirmation

Caption: Logical relationship of spectroscopic data for structural elucidation.

An In-depth Technical Guide to the Physical Properties of Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Diethyl 2-(1-ethoxyethylidene)malonate, specifically its boiling point and density. This document is intended to be a resource for professionals in research and development who may be working with this compound.

Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 3044-06-2

  • Molecular Formula: C₁₁H₁₈O₅

  • Molecular Weight: 230.26 g/mol

  • Structure:

Physical Properties

The physical properties of a compound are crucial for its handling, purification, and use in synthetic procedures. The boiling point is a key indicator of volatility, while density is important for mass-to-volume conversions and reaction setup.

Table 1: Physical Properties of this compound

Physical PropertyValueConditions
Boiling Point280.9 °Cat 760 mmHg[1]
123-128 °Cat 3 Torr[2]
Density1.062 g/cm³Not Specified[1]

Experimental Protocols for Physical Property Determination

3.1. Boiling Point Determination (Thiele Tube Method)

This method is a common and efficient way to determine the boiling point of a small sample of a liquid.

Apparatus and Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or hot plate)

  • Sample of this compound

Procedure:

  • Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Clamp the Thiele tube and insert the thermometer assembly, ensuring the sample is below the side arm of the Thiele tube. The mineral oil should cover the sample but not enter the test tube.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

  • Equilibrium: Continue gentle heating until a steady and rapid stream of bubbles is observed.

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

  • Recording: Record the temperature. For high accuracy, the determination can be repeated with a fresh sample.

3.2. Density Determination (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary fine bore through it, which allows a precise volume of liquid to be measured.

Apparatus and Materials:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath

  • Sample of this compound

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with distilled water and then acetone. Dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium. The water level should be adjusted to the mark on the pycnometer. Dry the outside of the pycnometer and weigh it (m₂).

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, bring it to the same constant temperature, adjust the volume, dry the exterior, and weigh it (m₃).

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

    • Mass of sample = m₃ - m₁

    • Density of sample = (Mass of sample) / (Volume of pycnometer)

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a liquid organic compound.

G Experimental Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Start bp_prep Prepare Sample and Capillary bp_start->bp_prep bp_assemble Assemble Thiele Tube Apparatus bp_prep->bp_assemble bp_heat Heat Gently bp_assemble->bp_heat bp_observe Observe Bubble Stream bp_heat->bp_observe bp_cool Cool and Record Temperature bp_observe->bp_cool bp_end End bp_cool->bp_end d_start Start d_weigh_empty Weigh Empty Pycnometer d_start->d_weigh_empty d_weigh_water Weigh Pycnometer with Water d_weigh_empty->d_weigh_water d_weigh_sample Weigh Pycnometer with Sample d_weigh_water->d_weigh_sample d_calculate Calculate Density d_weigh_sample->d_calculate d_end End d_calculate->d_end

Caption: General workflow for determining boiling point and density.

References

Synthesis of Diethyl 2-(1-ethoxyethylidene)malonate from diethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Condensation Reaction of Diethyl Malonate with Orthoesters

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-(1-ethoxyethylidene)malonate, a valuable intermediate in organic synthesis. The primary focus of this document is the reaction of diethyl malonate with triethyl orthoacetate. While direct, detailed experimental protocols for this specific transformation are not extensively reported in peer-reviewed literature, this guide will also cover the closely related and well-documented synthesis of diethyl ethoxymethylenemalonate from diethyl malonate and triethyl orthoformate. This analogous reaction provides a robust framework for understanding the synthesis of the target compound.

This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Overview and Mechanism

The synthesis of this compound involves the condensation of diethyl malonate with triethyl orthoacetate. The reaction proceeds via the formation of a reactive intermediate through the acid-catalyzed elimination of ethanol from the orthoester. This intermediate is then attacked by the enol form of diethyl malonate, followed by subsequent elimination of another molecule of ethanol to yield the final product. The overall transformation is a Knoevenagel-type condensation.

A similar and extensively documented reaction is the synthesis of diethyl ethoxymethylenemalonate using triethyl orthoformate in the presence of a catalyst such as zinc chloride and acetic anhydride. This reaction serves as an excellent model for the synthesis of the title compound.

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of the analogous and well-documented diethyl ethoxymethylenemalonate, which can serve as a starting point for the synthesis of this compound.

Synthesis of Diethyl Ethoxymethylenemalonate

This procedure is adapted from a well-established method.

Materials:

  • Diethyl malonate

  • Triethyl orthoformate

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Diethyl ether

  • Magnesium sulfate

Procedure:

A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), and acetic anhydride (2.0 moles) is prepared in a suitable reaction vessel. A catalytic amount of anhydrous zinc chloride (e.g., 0.5 g) is added to the mixture. The reaction mixture is then heated in an oil bath, maintaining a temperature between 104-113°C for approximately 6.5 hours.[1]

Following the heating period, the mixture is distilled through a short column. The pot temperature is gradually raised to 124°C, and the distillate is collected. The residue is then treated with an additional portion of triethyl orthoformate (1.0 mole) and acetic anhydride (2.0 moles) and the distillation is continued for another 3 hours, with the pot temperature ranging from 120-130°C.[1]

After allowing the residue to stand at room temperature for about 18 hours, it is diluted with diethyl ether and washed thoroughly with water. The combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is then removed by distillation to yield a forerun containing mainly unreacted diethyl malonate, followed by the desired product, diethyl ethoxymethylenemalonate. The product is then purified by vacuum distillation.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of diethyl ethoxymethylenemalonate, which can be used as a reference for the synthesis of this compound.

ParameterValueReference
Reactants
Diethyl malonate1.0 mole (160 g)[1]
Triethyl orthoformate1.0 mole (148 g) - initial[1]
1.0 mole (148 g) - additional[1]
Acetic anhydride2.0 moles (204 g) - initial[1]
2.0 moles (204 g) - additional[1]
Anhydrous zinc chloride0.5 g[1]
Reaction Conditions
Initial Heating Temperature104-113°C[1]
Initial Heating Time6.5 hours[1]
Second Heating Temperature120-130°C[1]
Second Heating Time3 hours[1]
Product Information
Product NameDiethyl ethoxymethylenemalonate[1]
Yield72% (156 g)[1]
Yield (based on unrecovered diethyl malonate)85%[1]
Boiling Point109-111°C at 0.9 mmHg[1]

Visualizations

Reaction Pathway for the Synthesis of this compound

The following diagram illustrates the proposed reaction pathway for the synthesis of this compound from diethyl malonate and triethyl orthoacetate.

reaction_pathway Reaction Pathway DEM Diethyl Malonate Intermediate1 Reactive Intermediate (Carbocation) DEM->Intermediate1 + Enol form TEOA Triethyl Orthoacetate TEOA->Intermediate1 - EtOH Product This compound Intermediate1->Product - EtOH Ethanol1 Ethanol Ethanol2 Ethanol H_plus H+ H_plus->TEOA

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis, workup, and purification of the product.

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Mix Reactants: Diethyl Malonate, Triethyl Orthoacetate, Acetic Anhydride, ZnCl2 Heating Heat Mixture (e.g., 100-130°C) Reactants->Heating Distillation1 Initial Distillation Heating->Distillation1 Extraction Ether Extraction & Water Wash Distillation1->Extraction Drying Dry with MgSO4 Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Final_Product Final_Product Vacuum_Distillation->Final_Product Pure Product

Caption: General experimental workflow for the synthesis and purification.

References

The Nucleophilic Reactivity of Diethyl 2-(1-ethoxyethylidene)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-ethoxyethylidene)malonate (DEEM) is a versatile and highly reactive building block in organic synthesis, prized for its dual functionality. The presence of two electron-withdrawing ester groups renders the vinylic β-carbon highly electrophilic and susceptible to nucleophilic attack, while the ethoxy group serves as an excellent leaving group. This unique electronic arrangement makes DEEM a valuable precursor for the synthesis of a wide array of carbocyclic and heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the reactivity of this compound with a range of nucleophiles, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in leveraging the full synthetic potential of this reagent.

Core Reactivity Principles

The primary mode of reactivity for this compound with nucleophiles is a vinylogous nucleophilic substitution, often referred to as an addition-elimination reaction. The electron-poor nature of the double bond facilitates the initial attack of a nucleophile at the β-position, forming a transient enolate intermediate. Subsequent elimination of the ethoxy group re-establishes the carbon-carbon double bond, resulting in a substituted methylenemalonate derivative. This reactivity pattern is central to the synthetic utility of DEEM.

Reaction with Nitrogen Nucleophiles

Nitrogen-based nucleophiles, particularly hydrazines and amines, are common reaction partners for this compound, leading to the formation of important heterocyclic scaffolds.

Reaction with Hydrazines: Synthesis of Pyrazoles

The reaction of DEEM with hydrazine and its derivatives is a cornerstone of pyrazole synthesis, a class of compounds with diverse pharmacological activities. The reaction proceeds via an initial nucleophilic attack of the hydrazine at the β-carbon, followed by an intramolecular cyclization and elimination of ethanol to afford the pyrazole ring system.

NucleophileProductSolventCatalystConditionsYield (%)Reference
Hydrazine HydrateEthyl 3-hydroxy-1H-pyrazole-4-carboxylate--rt, 10 min-[1]
Phenylhydrazine1,5-dimethyl-2-phenylpyrazol-3-one--Reflux, 1 hr-[2]
ArylhydrazineQuinolin-2(1H)-one-based pyrazoleAcetic Acid-Microwave, 120°C, 7-10 min-[3]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (for recrystallization, if necessary)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • The product, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization from ethanol.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DEEM This compound Intermediate1 Addition Product DEEM->Intermediate1 Nucleophilic Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazole Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate Intermediate2->Pyrazole Elimination of EtOH

Caption: Reaction of DEEM with hydrazine to form a pyrazole.

Reaction with Amines

Primary and secondary amines react with this compound to yield enamine products. This reaction is a facile method for the introduction of a functionalized side chain onto an amine.

AmineProductSolventConditionsYield (%)Reference
Methylamine (in the presence of formaldehyde)Diethyl 2,2-di(N-methylaminomethyl)malonateAqueousrt20[4]

Note: The reaction with methylamine in the presence of formaldehyde proceeds via a Mannich-type reaction with diethyl malonate, which is conceptually related to the reactivity of the enolate formed from DEEM.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the primary amine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • The resulting enamine product can be purified by column chromatography or recrystallization.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DEEM This compound Intermediate Addition Product DEEM->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Enamine Enamine Intermediate->Enamine Elimination of EtOH

Caption: Formation of an enamine from DEEM and a primary amine.

Reaction with Carbon Nucleophiles

The electrophilic nature of the β-carbon in this compound makes it an excellent acceptor for carbon-based nucleophiles, most notably in Michael addition reactions.

Michael Addition Reactions

Stabilized carbanions, such as those derived from malonic esters, β-keto esters, and nitroalkanes, readily add to DEEM in a conjugate fashion. These reactions are powerful tools for carbon-carbon bond formation.

Nucleophile (Michael Donor)Michael AcceptorCatalystSolventConditionsYield (%)Reference
Diethyl malonateChalconeSparteine:NiCl2 (10 mol%)Toluene25°C, 5 h90[5]
Diethyl malonatetrans-β-nitrostyrene2-aminoDMAP/urea (5 mol%)Toluenert, 4 h95[6]
Diethyl malonateChalcone analogsKOt-BuCH2Cl2rt, 3-4 h72-94[7]

Materials:

  • Chalcone (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sparteine:NiCl2 complex (10 mol%)

  • Toluene (dry)

Procedure:

  • To a solution of the chalcone in dry toluene, add diethyl malonate.

  • Add the Sparteine:NiCl2 catalyst to the reaction mixture.

  • Stir the reaction at 25°C for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DEEM This compound (as Michael Acceptor) Intermediate Adduct DEEM->Intermediate Conjugate Addition Enolate Enolate of Diethyl Malonate (Michael Donor) Enolate->Intermediate Product Michael Adduct Intermediate->Product Protonation

Caption: Michael addition of a malonate enolate to DEEM.

Reaction with Other Nucleophiles

The reactivity of this compound extends to other classes of nucleophiles, although these reactions are less commonly reported.

Reaction with Thiols

Thiols are expected to react with DEEM in a similar fashion to amines, undergoing a conjugate addition followed by elimination of ethanol to yield a ketene S,O-acetal.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl malonate (1.0 mole)

  • Triethyl orthoformate (1.0 mole)

  • Acetic anhydride (2.0 moles)

  • Anhydrous zinc chloride (catalytic amount)

  • Ether

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine diethyl malonate, triethyl orthoformate, acetic anhydride, and anhydrous zinc chloride.

  • Heat the mixture in an oil bath at 104-113°C for 6.5 hours.

  • Distill the mixture through a short column, collecting the distillate.

  • To the residue, add additional triethyl orthoformate and acetic anhydride and continue the distillation.

  • After cooling, dilute the residue with ether and wash thoroughly with water.

  • Dry the combined organic extracts over magnesium sulfate.

  • Distill the product under reduced pressure to yield this compound.[2]

Conclusion

This compound is a highly valuable and reactive C3 synthon. Its predictable reactivity with a variety of nucleophiles, particularly nitrogen and carbon-based nucleophiles, provides efficient routes to a diverse range of heterocyclic and carbocyclic structures. The addition-elimination mechanism that governs its reactions allows for the facile introduction of a functionalized malonate moiety. This technical guide has provided a comprehensive overview of the key reactions of DEEM, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. It is anticipated that this information will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the continued exploration and application of this versatile reagent in the creation of novel and complex molecules.

References

A Technical Guide to Diethyl 2-(1-ethoxyethylidene)malonate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(1-ethoxyethylidene)malonate, a valuable reagent in organic synthesis, particularly for the preparation of heterocyclic compounds. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis and its application in the construction of important chemical scaffolds. The guide is intended to be a practical resource for researchers, chemists, and professionals involved in drug discovery and development, offering actionable data and methodologies to facilitate its use in the laboratory.

Introduction

This compound (CAS No. 3044-06-2) is a multifunctional organic compound that serves as a versatile building block in synthetic chemistry. Its structure, featuring a reactive enol ether and two ester functionalities, makes it a valuable precursor for a variety of chemical transformations. This guide will focus on its commercial sourcing, key technical data, and its synthetic utility, with a particular emphasis on the synthesis of quinoline and pyrazole derivatives, which are prevalent motifs in many biologically active molecules.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The typical purity offered is ≥95%. It is important for researchers to consult the specific product documentation from their chosen supplier for detailed specifications, including impurity profiles and handling instructions.

Table 1: Commercial Suppliers of this compound

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich (MilliporeSigma)Varies by brand (e.g., AstaTech, Inc., ChemScene LLC)Typically ≥95%Gram to multi-gram scale
TCI (Tokyo Chemical Industry)E0255 (for the isomer)>97.0% (GC)25mL, 500mL
BLD PharmBD244336InquireGram to kilogram scale
ChemSceneCS-0088676≥98%50mg, 100mg, 250mg, 500mg, 1g
AstaTech, Inc.51432InquireGram to kilogram scale

Note: The availability and product specifications are subject to change. It is recommended to verify the information directly with the suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its proper handling, storage, and use in chemical reactions.

Table 2: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 3044-06-2[1]
Molecular Formula C₁₁H₁₈O₅[1]
Molecular Weight 230.26 g/mol [1]
Appearance Colorless to light yellow liquid or solid[2]
Melting Point 25-27 °C[1][2]
Boiling Point 123-128 °C at 3 Torr[1]
Purity ≥95% (typical)[2]

Synthesis of this compound and Related Compounds

Experimental Protocol: Synthesis of Diethyl 2-(ethoxymethylene)malonate

This procedure is adapted from established methods for the synthesis of the closely related and often co-utilized Diethyl 2-(ethoxymethylene)malonate.[3][4]

Reaction:

Caption: Synthesis of Diethyl 2-(ethoxymethylene)malonate.

Materials:

  • Diethyl malonate

  • Triethyl orthoformate

  • Acetic anhydride

  • Anhydrous zinc chloride (catalyst)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), and acetic anhydride (2.0 moles) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A catalytic amount of anhydrous zinc chloride (e.g., 0.5 g) is added to the mixture.

  • The reaction mixture is heated in an oil bath at a temperature of 100-120 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield Diethyl 2-(ethoxymethylene)malonate as a colorless to light yellow liquid.

Applications in Heterocyclic Synthesis

This compound and its isomer are powerful reagents for the synthesis of a wide array of heterocyclic compounds. Two prominent examples are the Gould-Jacobs reaction for quinoline synthesis and the Knorr pyrazole synthesis.

Gould-Jacobs Reaction for Quinolone Synthesis

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines, which are important precursors to a variety of pharmaceuticals. The reaction involves the condensation of an aniline with Diethyl 2-(ethoxymethylene)malonate (or a similar β-keto ester), followed by a thermal cyclization.

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

  • Condensation: Aniline (1.0 equivalent) and Diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) are mixed and heated, typically at 100-140 °C, for 1-2 hours. The reaction can be monitored by the evolution of ethanol.

  • Cyclization: The resulting intermediate, diethyl anilinomethylenemalonate, is added to a high-boiling solvent such as diphenyl ether and heated to approximately 250 °C. This induces an intramolecular cyclization to form the corresponding 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The cyclized product is then hydrolyzed with an aqueous base (e.g., sodium hydroxide) to the corresponding carboxylic acid, followed by acidification and heating to induce decarboxylation, yielding the final 4-hydroxyquinoline product.

Synthesis of Pyrazole Derivatives

This compound is a key precursor for the synthesis of 3-substituted-4-carbethoxypyrazol-5-ones through its reaction with hydrazines. This reaction provides a straightforward route to a variety of pyrazole derivatives, which are of significant interest in medicinal chemistry.

Caption: Synthesis of pyrazoles from this compound.

Experimental Protocol: General Procedure for Pyrazole Synthesis

  • This compound (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol.

  • The hydrazine derivative (1.0 equivalent) is added to the solution.

  • The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the hydrazine.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Conclusion

This compound is a readily available and highly versatile reagent for organic synthesis. Its utility in the construction of key heterocyclic scaffolds such as quinolines and pyrazoles makes it an indispensable tool for medicinal chemists and researchers in drug discovery. This technical guide provides a foundational understanding of its properties, commercial sources, and key applications, complete with actionable experimental protocols to facilitate its use in the laboratory. It is anticipated that the continued exploration of the reactivity of this compound will lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

Introduction to the Gould-Jacobs reaction using Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinoline derivatives. The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[1] This document details the reaction mechanism, scope, experimental protocols using Diethyl 2-(1-ethoxyethylidene)malonate, and applications in drug development.

Reaction Mechanism and Scope

First reported in 1939, the Gould-Jacobs reaction is a robust method for constructing the quinoline ring system.[1][2] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as this compound's common precursor, diethyl ethoxymethylenemalonate (DEEM).[1][3] This initial step involves a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1][3][4]

The critical step is a high-temperature intramolecular cyclization of this intermediate.[1] This thermal 6-electron electrocyclization typically requires temperatures exceeding 250°C to form the fused heterocyclic ring.[1] The resulting product, a 4-hydroxy-3-carboalkoxyquinoline, exists predominantly in its 4-oxo tautomeric form.[3] Subsequent steps, if desired, can include saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline core.[3] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Aniline Aniline Condensation Condensation (100-130°C) Malonate This compound (or DEEM) Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate - EtOH Cyclization Thermal Cyclization (>250°C) Intermediate->Cyclization - EtOH Product Ethyl 4-hydroxyquinoline- 3-carboxylate Cyclization->Product

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Quantitative Data Summary

The efficiency of the Gould-Jacobs reaction is highly dependent on reaction conditions, particularly temperature and time. Modern techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[1][5]

Below is a summary of results from a study comparing microwave conditions for the reaction between aniline and diethyl ethoxymethylenemalonate (DEEM), where excess DEEM served as both reagent and solvent.[1][5]

EntryMethodTemperature (°C)Time (min)Isolated Yield (%)
1Microwave250101
2Microwave300137
3Microwave250201
4Microwave3001028
5Microwave3005 (optimized)47

Analysis: The data clearly indicate that high temperatures are essential for the intramolecular cyclization step.[1][5] At 250°C, the yield of the quinoline product is negligible even after 20 minutes, with the reaction stalling at the intermediate stage.[5] Increasing the temperature to 300°C dramatically boosts the yield. However, prolonged heating at this temperature leads to product degradation and the formation of byproducts, possibly through decarboxylation.[1][5] An optimized condition of 300°C for 5 minutes provided the highest isolated yield of 47%.[1][5]

Detailed Experimental Protocols

Two primary methodologies are presented: a conventional high-temperature approach and a modern microwave-assisted protocol.

Protocol 1: Conventional High-Temperature Synthesis[6][7]

This method uses a high-boiling point, inert solvent to achieve the necessary temperature for cyclization.

  • Materials:

    • Substituted Aniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (1.0-1.2 eq)

    • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Non-polar solvent for precipitation (e.g., Hexane, Cyclohexane)

  • Procedure:

    • Condensation: In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol can be monitored to track reaction progress.

    • Cyclization: To the crude anilidomethylenemalonate intermediate, add the high-boiling solvent (e.g., diphenyl ether). Heat the mixture to reflux (typically 250-260°C) under an inert atmosphere (e.g., Nitrogen) and maintain this temperature for 30-60 minutes. Monitor the reaction's completion via TLC or LC-MS.[6]

    • Isolation & Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the crude product.[7][6] Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[7] The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[6]

Protocol 2: Microwave-Assisted Synthesis[1][5]

This protocol, adapted from a solvent-free microwave procedure, offers rapid and efficient cyclization.

  • Materials:

    • Aniline (2.0 mmol, 0.16 mL)

    • Diethyl ethoxymethylenemalonate (6.0 mmol, 1.21 mL)

    • 2.5 mL microwave reaction vial with a magnetic stir bar

    • Microwave synthesis system

    • Ice-cold acetonitrile for washing

  • Procedure:

    • Reaction Setup: Add aniline and diethyl ethoxymethylenemalonate to the microwave-safe reaction vial. In this case, the excess malonate serves as the solvent.[1][5]

    • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature and time (e.g., 300°C for 5 minutes).[1][5] The internal temperature and pressure should be monitored.

    • Isolation & Purification: After the reaction, allow the vial to cool to room temperature, which should induce precipitation of the product.[5][7] Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL).[5]

    • Drying and Analysis: Dry the resulting solid under vacuum. The purity can be assessed by methods such as HPLC-MS.[5]

Experimental Workflow

The general workflow for synthesizing 4-hydroxyquinolines via the Gould-Jacobs reaction can be visualized as a multi-step process from reactant preparation to final product purification.

Experimental_Workflow start Start reactants Combine Aniline and Diethyl Ethoxymethylenemalonate start->reactants condensation Step 1: Condensation (Heating at 100-130°C) reactants->condensation cyclization Step 2: Thermal Cyclization (Heating >250°C in high-boiling solvent or via Microwave) condensation->cyclization Formation of Intermediate cooling Cool Reaction Mixture to Room Temperature cyclization->cooling precipitation Precipitate Product with Non-Polar Solvent (e.g., Hexane) or by Cooling cooling->precipitation filtration Filter Crude Product precipitation->filtration washing Wash Solid with Solvent filtration->washing drying Dry Under Vacuum washing->drying purification Optional: Recrystallization or Column Chromatography drying->purification end Final Product: Ethyl 4-hydroxyquinoline- 3-carboxylate purification->end

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Applications in Drug Development

The Gould-Jacobs reaction is a vital synthetic tool for accessing the quinolone core, a privileged scaffold in pharmacology. Its primary application lies in the synthesis of quinolone antibiotics.[7] Many broad-spectrum antibacterial agents, such as nalidixic acid and its analogs, are based on the quinoline structure derived from this reaction.[7][8]

Beyond antibiotics, the versatility of the quinoline nucleus extends to other therapeutic areas. The reaction provides a route to key intermediates for:

  • Antimalarial Drugs: Chloroquine, a well-known antimalarial, features a 4-aminoquinoline structure, which can be synthesized from the 4-hydroxyquinoline products of the Gould-Jacobs reaction.[9]

  • Anti-inflammatory Agents: Certain quinoline compounds have shown potential as anti-inflammatory agents.[9]

  • Anticancer Drugs: The quinoline scaffold is present in various compounds investigated for their cytotoxic activity against cancer cells.[10][11]

The ability to introduce a wide variety of substituents onto the aniline starting material makes the Gould-Jacobs reaction a powerful method for generating diverse libraries of quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for Quinolone Synthesis via the Gould-Jacobs Reaction Utilizing Diethyl 2-(1-Ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] A robust and versatile method for the synthesis of the quinolone core is the Gould-Jacobs reaction. This reaction, first reported in 1939, typically involves the condensation of a substituted aniline with diethyl 2-(1-ethoxyethylidene)malonate, often referred to as diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization to yield a 4-hydroxyquinoline-3-carboxylate derivative.[3][4] Subsequent hydrolysis and decarboxylation can then afford the corresponding 4-hydroxyquinoline.[3][5]

This document provides detailed application notes and experimental protocols for the synthesis of quinolones using this compound, catering to researchers in organic synthesis and drug development.

Reaction Mechanism and Workflow

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:

  • Condensation: The synthesis initiates with a nucleophilic attack of the amino group of the aniline on the electron-deficient double bond of this compound. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[2][3]

  • Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[1][2] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or through microwave irradiation.[1][2]

  • Hydrolysis and Decarboxylation (Optional): The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxyquinoline.[3][5]

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products & Intermediates Aniline Substituted Aniline Condensation Condensation (Heat, 100-130°C) Aniline->Condensation DEEMM This compound DEEMM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Heat, >250°C or Microwave) Ester Ethyl 4-Hydroxyquinoline- 3-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Acid 4-Hydroxyquinoline- 3-carboxylic Acid Hydrolysis->Acid Decarboxylation Decarboxylation (Heat) FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct Intermediate->Cyclization Ester->Hydrolysis Acid->Decarboxylation

Caption: General workflow of the Gould-Jacobs reaction for quinolone synthesis.

Data Presentation

Table 1: Conventional High-Temperature Gould-Jacobs Reaction with Various Substituted Anilines
Aniline DerivativeReaction Conditions (Cyclization)Yield (%)Reference
AnilineDiphenyl ether, 240°CHigh (not specified)[6]
m-ChloroanilineDowtherm A, reflux, 1 hr85-95 (of ester)[7]
p-AnisidineNot specified64 (of 6-methoxyquinoline)[8]
p-NitroanilineNot specifiedNot specified[9]

Note: Yields can vary significantly based on the specific reaction conditions and the nature of the substituents.

Table 2: Microwave-Assisted Gould-Jacobs Reaction of Aniline and DEEMM[1][10]
EntryTemperature (°C)Time (min)Pressure (bar)Yield of Ester (%)
1250141
230011537
3250201010
4300102428
530052047

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. A significant increase in yield is observed when the temperature is raised from 250°C to 300°C. However, prolonged reaction times at high temperatures can lead to product degradation, as seen in the drop in yield from 5 minutes to 10 minutes at 300°C.[1]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis of Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate[7]

This protocol describes the synthesis of a chloro-substituted quinoline derivative using a high-boiling point solvent.

Step 1: Condensation

  • In a 500-mL round-bottomed flask, combine m-chloroaniline (127.5 g, 1.0 mole) and diethyl ethoxymethylenemalonate (233 g, 1.1 moles).

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol formed to evaporate.

  • The resulting warm product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is used directly in the next step.

Step 2: Thermal Cyclization

  • In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil (approximately 250-260°C).

  • Carefully pour the anilinoacrylate intermediate from Step 1 into the boiling Dowtherm A through the condenser.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture to room temperature.

  • Filter the solid product and wash it with two 400-mL portions of petroleum ether (b.p. 61–70°) to remove impurities.

  • The yield of the crude ester, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, is typically between 215–240 g (85–95%). The crude product can be purified by recrystallization from ethanol.[7]

Conventional_Workflow Reactants m-Chloroaniline + Diethyl Ethoxymethylenemalonate Condensation Condensation (Steam bath, 1 hr) Reactants->Condensation Intermediate Crude Anilinoacrylate Condensation->Intermediate Cyclization Cyclization (Dowtherm A, reflux, 1 hr) Intermediate->Cyclization Cooling Cool to Room Temperature Cyclization->Cooling Filtration Filtration & Washing (Petroleum Ether) Cooling->Filtration Product Ethyl 7-Chloro-4-hydroxyquinoline- 3-carboxylate Filtration->Product

References

Application Notes and Protocols for the Gould-Jacobs Reaction with Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines and their derivatives.[1][2] This reaction is of significant importance in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. The core of the reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation can then yield the 4-quinolinone core. This document provides detailed application notes and protocols for performing the Gould-Jacobs reaction using Diethyl 2-(1-ethoxyethylidene)malonate.

Reactant Overview: this compound

This compound, also commonly known as diethyl ethoxymethylenemalonate (DEEM), is a key reagent in the Gould-Jacobs reaction. Its chemical structure and properties are summarized below.

PropertyValue
Synonyms Diethyl ethoxymethylenemalonate (DEEM), Ethyl ethoxymethylenemalonate
CAS Number 87-13-8
Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
Appearance Clear colorless to light yellow liquid
Boiling Point 279-281 °C
Density 1.08 g/mL at 20 °C
Refractive Index 1.462

Reaction Mechanism and Signaling Pathway

The Gould-Jacobs reaction proceeds through a multi-step mechanism:

  • Condensation: The reaction initiates with a nucleophilic attack by the amino group of the aniline on the electron-deficient double bond of this compound. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.

  • Thermal Cyclization: This crucial step requires high temperatures (typically above 250 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system.

  • Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.

  • Saponification (Optional): The ester group can be hydrolyzed to a carboxylic acid using a base like sodium hydroxide.

  • Decarboxylation (Optional): Subsequent heating of the carboxylic acid leads to decarboxylation, yielding the final 4-hydroxyquinoline product.

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM This compound DEEM->Intermediate Cyclized Ethyl 4-oxo-quinoline-3-carboxylate Intermediate->Cyclized Thermal Cyclization (High Temp.) Tautomer Ethyl 4-hydroxyquinoline-3-carboxylate Cyclized->Tautomer Tautomerization CarboxylicAcid 4-Hydroxyquinoline-3-carboxylic Acid Tautomer->CarboxylicAcid Saponification (e.g., NaOH) FinalProduct 4-Hydroxyquinoline CarboxylicAcid->FinalProduct Decarboxylation (Heat) Gould_Jacobs_Workflow cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method Condensation Step 1: Condensation (Aniline + DEEM, 100-130°C) Cyclization Step 2: Cyclization (High-boiling solvent, ~250°C) Condensation->Cyclization Workup_Conv Step 3: Workup (Cool, Precipitate, Filter) Cyclization->Workup_Conv Saponification Step 4: Saponification (Optional) (NaOH, Reflux) Workup_Conv->Saponification Decarboxylation Step 5: Decarboxylation (Optional) (Heat > M.P.) Saponification->Decarboxylation MW_Reaction Step 1: Microwave Reaction (Aniline + DEEM, 250-300°C) Workup_MW Step 2: Workup (Cool, Precipitate, Filter) MW_Reaction->Workup_MW

References

Synthesis of 4-hydroxyquinolines using Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 4-Hydroxyquinolines

Introduction

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making this class of compounds highly valuable for drug discovery and development.[2][3][4] The synthesis of 4-hydroxyquinoline derivatives is therefore a critical area of research for medicinal chemists.

One effective method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.[5][6] A key reagent in this synthesis is diethyl 2-(1-ethoxyethylidene)malonate or its close analog, diethyl ethoxymethylenemalonate. This method offers a versatile and straightforward route to substituted 4-hydroxyquinolines, allowing for the introduction of various functional groups on the aniline starting material to modulate the biological activity of the final product.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action can vary depending on the specific substitutions on the 4-hydroxyquinoline core, several general pathways have been identified for their anticancer effects. One prominent mechanism is the inhibition of protein kinases, such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell proliferation and survival.[2] By targeting these kinases, 4-hydroxyquinoline derivatives can disrupt the cell cycle and induce apoptosis in cancer cells.

Another potential mechanism involves the targeting of receptor tyrosine kinases (RTKs) and their downstream signaling pathways.[1] Overexpression or mutation of RTKs is common in many cancers, leading to uncontrolled cell growth. 4-Hydroxyquinolines can act as antagonists at these receptors, blocking the downstream signaling cascades that promote tumor progression.

Experimental Protocols

The following protocol is a representative example of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines, adapted for use with this compound. This procedure involves two main steps: the initial condensation of the aniline with the malonate derivative to form an intermediate, followed by a high-temperature cyclization to yield the 4-hydroxyquinoline.

Materials

  • Substituted Aniline

  • This compound

  • High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

  • Ethanol

  • Sodium Hydroxide (for subsequent hydrolysis, if desired)

  • Hydrochloric Acid (for subsequent decarboxylation, if desired)

  • Reaction vessel suitable for high temperatures (e.g., round-bottom flask with a reflux condenser)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure

Step 1: Condensation of Aniline and this compound

  • In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in a minimal amount of a suitable solvent, or if it is a liquid, it can be used neat.

  • Add this compound (1.1 equivalents) to the flask.

  • The mixture is typically heated at a moderate temperature (e.g., 100-130°C) for 1-2 hours. This step facilitates the initial condensation reaction with the elimination of ethanol to form the diethyl 2-((arylamino)ethylidene)malonate intermediate.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Thermal Cyclization

  • To the reaction mixture containing the intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature, typically around 250°C, to induce intramolecular cyclization.[7][8] This is the rate-determining step of the reaction.

  • Maintain this temperature for 30-60 minutes. During this time, the 4-hydroxyquinoline product will precipitate from the hot solvent.

  • Allow the reaction mixture to cool to room temperature.

  • The precipitated product, which is the ethyl 4-hydroxyquinoline-3-carboxylate, can be collected by filtration.

  • Wash the solid product with a suitable solvent like ethanol or hexane to remove any residual diphenyl ether.

Step 3: Hydrolysis and Decarboxylation (Optional)

  • To obtain the unsubstituted 4-hydroxyquinoline at the 3-position, the ester can be hydrolyzed and then decarboxylated.[5]

  • Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Collect the carboxylic acid by filtration.

  • Heat the carboxylic acid at its melting point or in a high-boiling solvent to effect decarboxylation, yielding the final 4-hydroxyquinoline product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate using a microwave-assisted Gould-Jacobs reaction with aniline and diethyl ethoxymethylenemalonate, a close analog of this compound.[7] These conditions can be used as a starting point for optimizing the synthesis with the specified reagent.

EntryReactantsTemperature (°C)Time (min)Yield (%)
1Aniline, Diethyl ethoxymethylenemalonate25011
2Aniline, Diethyl ethoxymethylenemalonate250531
3Aniline, Diethyl ethoxymethylenemalonate2501047
4Aniline, Diethyl ethoxymethylenemalonate2501550
5Aniline, Diethyl ethoxymethylenemalonate300142
6Aniline, Diethyl ethoxymethylenemalonate300551
7Aniline, Diethyl ethoxymethylenemalonate3001045

Visualizations

experimental_workflow start Start Materials: Aniline & Diethyl 2-(1-ethoxyethylidene)malonate condensation Condensation (100-130°C) start->condensation intermediate Intermediate: Diethyl 2-((arylamino)ethylidene)malonate condensation->intermediate cyclization Thermal Cyclization in Diphenyl Ether (~250°C) intermediate->cyclization product1 Product: Ethyl 4-hydroxyquinoline-3-carboxylate cyclization->product1 hydrolysis Hydrolysis (NaOH, reflux) product1->hydrolysis Optional acid Intermediate: 4-hydroxyquinoline-3-carboxylic acid hydrolysis->acid decarboxylation Decarboxylation (Heat) acid->decarboxylation final_product Final Product: 4-Hydroxyquinoline decarboxylation->final_product

Caption: Experimental workflow for the synthesis of 4-hydroxyquinolines.

signaling_pathway hydroxyquinoline 4-Hydroxyquinoline Derivative rtk Receptor Tyrosine Kinase (RTK) hydroxyquinoline->rtk alk_cdk2 Kinases (e.g., ALK, CDK2) hydroxyquinoline->alk_cdk2 downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) rtk->downstream proliferation Cell Proliferation & Survival downstream->proliferation cell_cycle Cell Cycle Progression alk_cdk2->cell_cycle

Caption: Potential anticancer mechanisms of 4-hydroxyquinoline derivatives.

References

Application Notes and Protocols for the Cyclization of Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intramolecular cyclization of Diethyl 2-(1-ethoxyethylidene)malonate to form ethyl 4-methyl-2-oxo-2H-pyran-3-carboxylate. This reaction is a valuable transformation for the synthesis of substituted α-pyrone scaffolds, which are important structural motifs in numerous biologically active compounds and natural products.

Introduction

Reaction Principle and Mechanism

The cyclization is proposed to occur through a six-membered transition state. Under thermal or catalytic (acid or base) conditions, the carbonyl oxygen of one of the ester groups attacks the electrophilic carbon of the ethoxyethylidene moiety. This is followed by the elimination of an ethanol molecule to yield the stable aromatic pyran-2-one ring. The reaction is driven by the formation of the thermodynamically stable conjugated system.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of the starting material and its subsequent cyclization.

Protocol 1: Synthesis of this compound (Starting Material)

This protocol is adapted from established methods for the synthesis of similar diethyl alkylidenemalonates.

Materials:

  • Diethyl malonate

  • Triethyl orthoacetate

  • Acetic anhydride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add diethyl malonate (0.1 mol, 16.02 g) and a catalytic amount of anhydrous zinc chloride (0.5 g).

  • Add acetic anhydride (0.2 mol, 18.9 mL) to the flask.

  • From the dropping funnel, add triethyl orthoacetate (0.12 mol, 21.8 g) dropwise to the stirred mixture over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Diethyl malonate160.170.116.02 g
Triethyl orthoacetate162.220.1221.8 g
Acetic anhydride102.090.218.9 mL
Anhydrous Zinc Chloride136.30catalytic0.5 g

Table 1. Reagents for the synthesis of this compound.

Protocol 2: Intramolecular Cyclization to Ethyl 4-methyl-2-oxo-2H-pyran-3-carboxylate

This protocol describes a proposed method for the thermal cyclization of this compound.

Materials:

  • This compound

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Round-bottom flask with a short path distillation head

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Collection flask

Procedure:

  • Place this compound (0.05 mol, 11.51 g) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a short path distillation head.

  • Add a high-boiling point solvent (20 mL) to facilitate even heating.

  • Heat the mixture under a gentle stream of nitrogen to 200-250 °C.

  • Ethanol will be eliminated during the reaction and can be collected in the receiving flask.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the cessation of ethanol distillation. The reaction can also be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Starting MaterialMolar Mass ( g/mol )Amount (mol)Mass
This compound230.260.0511.51 g

Table 2. Reagents for the intramolecular cyclization reaction.

ParameterValue
Temperature200-250 °C
Reaction Time2-4 hours
Product Yield (Expected)70-85%

Table 3. Reaction conditions and expected yield for the cyclization reaction.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and cyclization process.

experimental_workflow cluster_synthesis Protocol 1: Starting Material Synthesis cluster_cyclization Protocol 2: Intramolecular Cyclization reagents Diethyl malonate + Triethyl orthoacetate + Acetic anhydride + ZnCl2 (cat.) reaction1 Reflux (120-130°C, 4-6h) reagents->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 start_material This compound purification1->start_material reaction2 Thermal Cyclization (200-250°C, 2-4h) start_material->reaction2 purification2 Vacuum Distillation or Recrystallization reaction2->purification2 product Ethyl 4-methyl-2-oxo- 2H-pyran-3-carboxylate purification2->product

Caption: Experimental workflow for the synthesis and cyclization.

Signaling Pathway of the Proposed Cyclization Mechanism

The diagram below outlines the proposed mechanistic pathway for the intramolecular cyclization.

cyclization_mechanism start This compound transition_state Six-membered Transition State start->transition_state Heat (Δ) intermediate Cyclic Intermediate transition_state->intermediate Intramolecular Nucleophilic Attack product Ethyl 4-methyl-2-oxo- 2H-pyran-3-carboxylate + Ethanol intermediate->product Elimination of EtOH

Caption: Proposed mechanism for the thermal cyclization.

Application Notes and Protocols: The Gould-Jacobs Reaction of Diethyl 2-(1-ethoxyethylidene)malonate with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of diethyl 2-(1-ethoxyethylidene)malonate with anilines, known as the Gould-Jacobs reaction, is a cornerstone of heterocyclic chemistry, providing a versatile and reliable method for the synthesis of 4-hydroxyquinolines.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. This application note provides a detailed overview of the Gould-Jacobs reaction mechanism, quantitative data on reaction outcomes, comprehensive experimental protocols for both conventional and microwave-assisted synthesis, and a discussion of its applications in drug development.

Reaction Mechanism and Signaling Pathway

The Gould-Jacobs reaction proceeds through a two-step sequence:

  • Condensation: The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the electron-deficient β-carbon of this compound. This is followed by the elimination of ethanol to form a stable intermediate, diethyl 2-((arylamino)methylene)malonate.[1] This initial step is typically carried out at moderate temperatures (100-140 °C) and can often be performed neat or in a suitable solvent.

  • Thermal Cyclization: The second step requires significantly higher temperatures (typically >250 °C) to effect an intramolecular 6-electron electrocyclization.[3] This thermal cyclization proceeds through a ketene intermediate to form the quinoline ring system. The resulting product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in tautomeric equilibrium with its enol form, ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation can be performed to yield the corresponding 4-quinolinol.[1]

Gould_Jacobs_Mechanism reagents Aniline + this compound intermediate Diethyl 2-((arylamino)methylene)malonate reagents->intermediate - EtOH cyclization Thermal Cyclization (High Temperature) intermediate->cyclization Heat (>250 °C) product Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate cyclization->product tautomer Ethyl 4-hydroxyquinoline-3-carboxylate product->tautomer Tautomerization

Gould-Jacobs Reaction Mechanism

Data Presentation

The yield and efficiency of the Gould-Jacobs reaction are influenced by several factors, including the nature of the aniline substituent, reaction temperature, time, and the heating method (conventional vs. microwave).

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 3-Acetyl-4-hydroxyquinolines
EntryAryl AmineMethodReaction TimeYield (%)
13-ChloroanilineConventional4 h68
23-ChloroanilineMicrowave15 min85
33-MethylanilineConventional4 h72
43-MethylanilineMicrowave15 min88
54-BromoanilineConventional4.5 h65
64-BromoanilineMicrowave18 min82
74-NitroanilineConventional5 h55
84-NitroanilineMicrowave20 min75

Data compiled from studies on the synthesis of 3-acetyl-4-hydroxyquinoline derivatives, demonstrating the significant rate enhancement and improved yields achieved with microwave irradiation.

Table 2: Effect of Substituents on Yields in Conventional Gould-Jacobs Reaction
EntryAnilineProductReaction ConditionsYield (%)
1AnilineEthyl 4-hydroxyquinoline-3-carboxylateDiphenyl ether, 250 °C~75
2m-ToluidineEthyl 4-hydroxy-7-methylquinoline-3-carboxylateDowtherm A, reflux80-90
3p-AnisidineEthyl 4-hydroxy-6-methoxyquinoline-3-carboxylateDiphenyl ether, reflux~70
4p-ChloroanilineEthyl 6-chloro-4-hydroxyquinoline-3-carboxylateDiphenyl ether, reflux~65

This table illustrates the influence of electron-donating and electron-withdrawing groups on the aniline ring on the reaction yield under conventional heating conditions. Electron-donating groups generally favor the reaction.

Table 3: Optimization of Microwave-Assisted Gould-Jacobs Reaction of Aniline
EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
125010~151
23001~2037
325020~161
4300102428
53005~2247

Data from a study optimizing the microwave-assisted synthesis of ethyl 4-hydroxyquinoline-3-carboxylate, highlighting the critical role of temperature and the potential for product degradation at prolonged high temperatures.[4]

Experimental Protocols

The following protocols provide detailed methodologies for performing the Gould-Jacobs reaction using both conventional heating and microwave irradiation.

Protocol 1: Conventional High-Temperature Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

Materials:

  • Aniline

  • This compound (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Crystallization dish

  • Hexane or petroleum ether for washing

Procedure:

  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and this compound (1.05 eq). Heat the mixture at 120-130 °C for 2 hours. Ethanol produced during the reaction can be distilled off.

  • Cyclization: To the resulting crude diethyl 2-((phenylamino)methylene)malonate, add a high-boiling solvent such as diphenyl ether (approximately 5-10 volumes). Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.

  • Purification: Add hexane or petroleum ether to the cooled mixture to further precipitate the product and to aid in the removal of the high-boiling solvent. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filtered solid thoroughly with hexane or petroleum ether to remove residual solvent. Dry the product under vacuum to obtain the purified ethyl 4-hydroxyquinoline-3-carboxylate.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

Materials:

  • Aniline

  • This compound (DEEM)

  • Microwave reactor vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesizer

  • Acetonitrile (for washing)

Procedure:

  • Reaction Setup: In a microwave reactor vial, add aniline (1.0 eq) and this compound (1.1 eq). No solvent is typically required.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to 300 °C and hold for 5 minutes.[4] Monitor the internal temperature and pressure of the vial.

  • Isolation: After the reaction is complete, cool the vial to room temperature. The product should solidify or precipitate.

  • Purification: Collect the solid product by filtration.

  • Washing and Drying: Wash the solid with a small amount of cold acetonitrile to remove any unreacted starting materials. Dry the product under vacuum.

Applications in Drug Development

The Gould-Jacobs reaction is a powerful tool in the synthesis of quinoline-based pharmaceuticals. The resulting 4-hydroxyquinoline core can be further functionalized to produce a diverse array of bioactive molecules.

  • Antibacterial Agents: The quinolone and fluoroquinolone classes of antibiotics, such as nalidixic acid, ciprofloxacin, and levofloxacin, are prime examples of drugs whose core structure can be accessed through the Gould-Jacobs reaction.

  • Antimalarial Drugs: The 4-aminoquinoline scaffold, found in drugs like chloroquine and amodiaquine, can be synthesized from the 4-hydroxyquinoline products of the Gould-Jacobs reaction.[1]

  • Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity, and the Gould-Jacobs reaction provides a key synthetic route to explore novel compounds in this therapeutic area.

  • Other Therapeutic Areas: The versatility of the quinoline nucleus has led to its investigation in a wide range of other applications, including as anti-inflammatory, antiviral, and antifungal agents.

Experimental Workflow

The general workflow for the synthesis of 4-hydroxyquinolines via the Gould-Jacobs reaction is depicted below.

Experimental_Workflow start Reactants: Aniline + DEEM step1 Condensation (120-130 °C) start->step1 intermediate Intermediate: Diethyl 2-((arylamino)methylene)malonate step1->intermediate step2 Cyclization intermediate->step2 heating_method Heating Method step2->heating_method conventional Conventional Heating (Diphenyl ether, 250 °C) heating_method->conventional microwave Microwave Irradiation (Neat, 300 °C) heating_method->microwave workup Work-up & Purification (Precipitation, Filtration, Washing) conventional->workup microwave->workup product Product: Ethyl 4-hydroxyquinoline-3-carboxylate workup->product

Gould-Jacobs Synthesis Workflow

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of 4-hydroxyquinolines, which are key intermediates in the development of a wide range of pharmaceuticals. While conventional heating methods are robust, the advent of microwave-assisted synthesis has significantly improved reaction times and yields, making this a more efficient and environmentally friendly approach. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel quinoline-based therapeutic agents.

References

Application Notes and Protocols for Pyrimidine Synthesis from Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrimidine derivatives, key scaffolds in numerous pharmaceuticals, utilizing Diethyl 2-(1-ethoxyethylidene)malonate as a versatile starting material. The following sections detail the reaction principles, experimental procedures, and expected outcomes for the synthesis of 4,6-dihydroxypyrimidine and its 2-thio analogue.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of many therapeutic agents. The synthesis of the pyrimidine ring can be efficiently achieved through the cyclocondensation of a three-carbon synthon with a suitable N-C-N fragment. This compound is an attractive precursor for this purpose due to the enhanced reactivity of the enol ether moiety, which facilitates cyclization under relatively mild conditions. This document outlines the protocols for the reaction of this compound with urea and thiourea to yield the corresponding pyrimidine derivatives. The classical approach involves a base-catalyzed condensation reaction, typically employing sodium ethoxide in an alcoholic solvent.[1]

Reaction Principle

The synthesis of the pyrimidine ring from this compound proceeds via a cyclocondensation reaction. The process is initiated by the deprotonation of urea or thiourea by a strong base, such as sodium ethoxide, to form a more potent nucleophile. This nucleophile then attacks the electrophilic carbon of the ethoxyethylidene group. Subsequent intramolecular cyclization and elimination of ethanol and ethoxide lead to the formation of the stable pyrimidine ring.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydroxy-5-methylpyrimidine from this compound and Urea

This protocol details the synthesis of 4,6-dihydroxy-5-methylpyrimidine, a key intermediate for various bioactive molecules.

Materials:

  • This compound

  • Urea (dried)

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Distilled Water

Equipment:

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of freshly cut sodium metal in small portions. The reaction is exothermic and should be allowed to proceed until all the sodium has dissolved.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 30 g (0.5 mol) of dry urea and stir until dissolved. Gently heat the solution if necessary.

  • Addition of this compound: To the urea-ethoxide solution, add 108 g (0.5 mol) of this compound dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. A precipitate may form during the reaction.

  • Work-up: After the reflux period, cool the reaction mixture to room temperature. Carefully add 500 mL of warm water (around 50°C) to dissolve the precipitate.

  • Acidification: Slowly add concentrated hydrochloric acid to the solution with stirring until the pH is acidic (pH 2-3). This will cause the product to precipitate.

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 80-100°C to a constant weight.

Protocol 2: Synthesis of 4-Hydroxy-2-mercapto-5-methylpyrimidine from this compound and Thiourea

This protocol describes the synthesis of the 2-thio analogue of the previous pyrimidine, which is also a valuable synthetic intermediate. The procedure is analogous to the reaction with urea, with thiourea being used as the N-C-N component.

Materials:

  • This compound

  • Thiourea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Distilled Water

Equipment:

  • Same as in Protocol 1.

Procedure:

  • Preparation of Sodium Ethoxide Solution: Prepare the sodium ethoxide solution as described in Protocol 1, step 1.

  • Reaction Mixture: To the sodium ethoxide solution, add 38 g (0.5 mol) of thiourea and stir until it dissolves.

  • Addition of this compound: Add 108 g (0.5 mol) of this compound dropwise to the reaction mixture with stirring.

  • Reflux: Heat the mixture to reflux for 6-8 hours.

  • Work-up and Isolation: Follow the work-up and isolation steps (5-8) as described in Protocol 1.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of pyrimidine derivatives from this compound. The yields are based on typical outcomes for similar pyrimidine syntheses.

Product NameStarting MaterialsCatalyst/BaseSolventReaction Time (h)Typical Yield (%)Melting Point (°C)
4,6-Dihydroxy-5-methylpyrimidineThis compound, UreaSodium EthoxideAbsolute Ethanol6-870-80>300 (decomposes)
4-Hydroxy-2-mercapto-5-methylpyrimidineThis compound, ThioureaSodium EthoxideAbsolute Ethanol6-875-85285-290 (decomposes)

Visualizations

Reaction Signaling Pathway

The following diagram illustrates the general reaction pathway for the synthesis of pyrimidines from this compound.

Pyrimidine_Synthesis_Pathway reagents This compound + Urea/Thiourea intermediate Nucleophilic Attack & Intramolecular Cyclization reagents->intermediate Base Catalyst base Sodium Ethoxide (Base) elimination Elimination of Ethanol & Ethoxide intermediate->elimination product Pyrimidine Derivative elimination->product

Caption: General reaction pathway for pyrimidine synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis and isolation of the pyrimidine products.

Experimental_Workflow start Start prep_base Prepare Sodium Ethoxide in Absolute Ethanol start->prep_base add_reagents Add Urea/Thiourea & This compound prep_base->add_reagents reflux Reflux for 6-8 hours add_reagents->reflux workup Cool and Add Water reflux->workup acidify Acidify with HCl to Precipitate Product workup->acidify isolate Filter and Wash the Solid Product acidify->isolate dry Dry the Product in a Vacuum Oven isolate->dry end End dry->end

Caption: Experimental workflow for pyrimidine synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-ethoxyethylidene)malonate, also commonly referred to as diethyl ethoxymethylenemalonate (DEEMM), is a versatile reagent in organic synthesis, particularly for the construction of heterocyclic compounds. Its unique structural features, including an activated methylene group and an ethoxymethylene functionality, allow for a wide range of chemical transformations.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering significant advantages over conventional heating methods, such as reduced reaction times, often higher yields, and milder reaction conditions.[2][3] This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinolone derivatives, a class of compounds with significant pharmacological importance, using this compound.

Quinolones are a major class of broad-spectrum antibacterial agents.[4][5] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[6] The synthesis of the quinolone core is efficiently achieved through the Gould-Jacobs reaction, a process that is significantly enhanced by microwave irradiation.[7][8]

Application: Microwave-Assisted Gould-Jacobs Reaction for the Synthesis of Quinolones

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinoline derivatives. The reaction proceeds via a two-step sequence: an initial substitution reaction between an aniline and this compound to form a diethyl anilinomethylenemalonate intermediate, followed by a thermal cyclization to yield the quinolone product.[4][8] Conventional heating methods for the cyclization step often require high temperatures and long reaction times in high-boiling point solvents.[4] Microwave-assisted synthesis offers a rapid and efficient alternative, often under solvent-free conditions.[2][9]

Experimental Protocols

Protocol 1: Solvent-Free Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates

This protocol is adapted from a procedure for the synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from aniline and this compound.[7]

Materials:

  • Substituted aniline

  • This compound (DEEMM)

  • Microwave synthesis vial (2-5 mL) equipped with a magnetic stirring bar

  • Microwave synthesizer (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile for washing

  • Apparatus for vacuum filtration

Procedure:

  • To a 2-5 mL microwave vial equipped with a magnetic stirring bar, add the substituted aniline (1.0 mmol) and this compound (3.0 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 250 °C or 300 °C) for a specified time (e.g., 5-20 minutes). The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • A precipitate of the product should form. Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL).

  • Dry the resulting solid under vacuum.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Microwave-Assisted Synthesis of Ethyl-quinolon-4-one-3-carboxylates in a High-Boiling Point Solvent

This protocol describes the synthesis in a solvent to achieve controlled heating.[4]

Materials:

  • Substituted aniline

  • This compound (DEEMM)

  • 1,2-Dichlorobenzene (DCB) or Diphenyl ether (DPE)

  • Microwave synthesis vial equipped with a magnetic stirring bar

  • Microwave synthesizer with temperature control

Procedure:

  • In a microwave vial, dissolve the diethyl 2-((phenylamino)methylene)malonate intermediate (prepared from the corresponding aniline and DEEMM) in a minimal amount of a high-boiling point solvent like 1,2-dichlorobenzene (DCB).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a high temperature (e.g., 250 °C) for a short duration (e.g., 1 minute) using a temperature-controlled method.[4]

  • After cooling, the product can be isolated by precipitation and filtration.

Data Presentation

The following tables summarize the quantitative data for the microwave-assisted synthesis of quinolone derivatives using this compound.

Table 1: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Solvent-Free) [7]

EntryReactantsTemperature (°C)Time (min)Yield (%)
1Aniline, this compound2502038
2Aniline, this compound3001042
3Aniline, this compound300547

Table 2: Microwave-Assisted Cyclization of Diethyl 2-((4-methoxyphenylamino)methylene)malonate [4]

EntrySolventTemperature (°C)Time (min)Yield (%)
1DCB250175
2DPE250149
3None250160

DCB: 1,2-Dichlorobenzene; DPE: Diphenyl ether

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Microwave Synthesis cluster_workup Work-up & Isolation Aniline Substituted Aniline MW_Vial Mix in Microwave Vial Aniline->MW_Vial DEEMM This compound DEEMM->MW_Vial MW_Irradiation Microwave Irradiation (High Temperature, Short Time) MW_Vial->MW_Irradiation Cooling Cool to Room Temperature MW_Irradiation->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Acetonitrile Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Drying->Product

Caption: Experimental workflow for the microwave-assisted Gould-Jacobs synthesis of quinolones.

Signaling Pathway: Mechanism of Action of Quinolones

quinolone_moa cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Topoisomerase_IV->DNA_Replication Required for Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Decatenation Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiling Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topoisomerase_IV Decatenation

Caption: Mechanism of action of quinolone antibiotics on bacterial DNA replication.

References

Diethyl 2-(1-ethoxyethylidene)malonate: A Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl 2-(1-ethoxyethylidene)malonate (EMME) is a highly versatile and reactive building block in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its unique structural features, possessing both a reactive enol ether and a malonate moiety, make it an excellent precursor for the synthesis of various pharmacologically relevant scaffolds, including quinolines, pyrazoles, and pyrimidines. This document provides detailed application notes and experimental protocols for the utilization of EMME in the synthesis of these key heterocyclic systems.

I. Synthesis of 4-Hydroxyquinolines via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and reliable method for the synthesis of 4-hydroxyquinolines. The reaction proceeds through the initial condensation of an aniline with an alkoxymethylene malonic ester, such as EMME, followed by a thermal cyclization.[1] Microwave-assisted synthesis has been shown to significantly accelerate this process, leading to improved yields and shorter reaction times.[2]

Reaction Scheme:

Aniline reacts with this compound to form an intermediate, which then undergoes thermal or microwave-assisted cyclization to yield ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation can afford the corresponding 4-hydroxyquinoline.[1][3]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate[2]

Materials:

  • Aniline (2.0 mmol)

  • This compound (6.0 mmol)

  • Acetonitrile (for washing)

  • Microwave vial (2.5 mL) equipped with a magnetic stirring bar

  • Biotage® Initiator+ microwave synthesis system

Procedure:

  • To a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and this compound (1.21 mL, 6.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature and hold for the designated time as indicated in Table 1.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by filtration and washed with ice-cold acetonitrile (3 mL).

  • The resulting solid is dried under vacuum.

Quantitative Data:

Table 1: Microwave-Assisted Gould-Jacobs Reaction Conditions and Yields [2]

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
12502161
230022237
3250102012
4300102428
530052347

Note: The yields refer to the isolated product, ethyl 4-hydroxyquinoline-3-carboxylate.

Logical Workflow for Gould-Jacobs Reaction:

Gould_Jacobs_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Product Aniline Aniline Mixing Mix Reactants in Microwave Vial Aniline->Mixing EMME This compound EMME->Mixing Microwave_Irradiation Microwave Irradiation (e.g., 300°C, 5 min) Mixing->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Acetonitrile Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Ethyl 4-hydroxyquinoline-3-carboxylate Drying->Product

Caption: Workflow for the microwave-assisted Gould-Jacobs synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.

II. Synthesis of Pyrazoles

This compound serves as an excellent three-carbon synthon for the synthesis of 3,4-disubstituted pyrazoles upon reaction with hydrazine.[4] The reaction proceeds via an initial vinylogous nucleophilic substitution followed by intramolecular cyclization.

Reaction Scheme:

The reaction of this compound with hydrazine hydrate leads to the formation of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.[4]

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

While a specific detailed protocol for the reaction of this compound with hydrazine was not found in the provided search results, a general procedure can be adapted from the reaction of analogous activated enol ethers.[4]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (as solvent)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrazine hydrate to the cooled solution.

  • Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Signaling Pathway for Pyrazole Synthesis:

Pyrazole_Synthesis EMME This compound Intermediate Acyclic Intermediate (Enehydrazine) EMME->Intermediate Nucleophilic Attack (SNV) Hydrazine Hydrazine Hydrazine->Intermediate Pyrazole Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate Intermediate->Pyrazole Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.

III. Synthesis of Pyrimidines

The synthesis of pyrimidines can be achieved through the condensation of a three-carbon component, like this compound, with a compound containing an N-C-N fragment, such as urea, thiourea, or amidines.[5][6] The reaction with urea or thiourea typically leads to barbituric acid derivatives or their thio-analogs.

Reaction Scheme:

The cyclocondensation of this compound with urea in the presence of a base like sodium ethoxide is expected to yield a substituted pyrimidine, likely a barbituric acid derivative.

Experimental Protocol: General Procedure for the Synthesis of Pyrimidine Derivatives

A specific protocol for the reaction of this compound with urea was not detailed in the search results. The following is a general procedure for the synthesis of barbituric acid from diethyl malonate and urea, which can be adapted.[7]

Materials:

  • This compound

  • Urea

  • Sodium ethoxide (as catalyst)

  • Ethanol (as solvent)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add this compound to the sodium ethoxide solution.

  • In a separate flask, dissolve urea in hot absolute ethanol.

  • Add the urea solution to the malonate solution.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, the product may precipitate. The reaction mixture is typically neutralized with acid to facilitate product precipitation.

  • The solid product is collected by filtration, washed, and can be purified by recrystallization.

General Workflow for Pyrimidine Synthesis:

Pyrimidine_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product EMME This compound Condensation Condensation/ Cyclization EMME->Condensation Urea Urea/Thiourea/Amidine Urea->Condensation Base Base (e.g., NaOEt) Base->Condensation Neutralization Neutralization Condensation->Neutralization Isolation Isolation/ Purification Neutralization->Isolation Pyrimidine Substituted Pyrimidine Isolation->Pyrimidine

Caption: General workflow for the synthesis of pyrimidine derivatives from EMME.

This compound is a valuable and versatile starting material for the synthesis of a variety of important heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore and optimize the synthesis of quinolines, pyrazoles, and pyrimidines, which are key scaffolds in drug discovery and development. The use of modern techniques such as microwave-assisted synthesis can significantly enhance the efficiency of these transformations. Further investigation into the reaction conditions for pyrazole and pyrimidine synthesis specifically with EMME is warranted to develop more detailed and optimized protocols.

References

Solvent Selection for Diethyl 2-(1-ethoxyethylidene)malonate Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-ethoxyethylidene)malonate (DEEM) is a versatile C5 synthon widely employed in the synthesis of a diverse range of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. The reactivity of the ethoxyethylidene group, coupled with the two ester functionalities, allows for facile reactions with various nucleophiles to construct five- and six-membered rings. The choice of solvent for these reactions is a critical parameter that can significantly influence reaction rates, yields, and, in some cases, the regioselectivity of the products. This document provides detailed application notes and protocols for the selection of solvents in key reactions of DEEM, with a focus on the synthesis of pyrazole and pyrimidine derivatives.

Key Reactions and Solvent Effects

The primary reactions of this compound involve its condensation with binucleophiles. The solvent plays a crucial role in stabilizing intermediates, influencing the nucleophilicity of the reactants, and affecting the equilibrium of the reaction. The polarity, proticity, and boiling point of the solvent are all important factors to consider.

Synthesis of Pyrazole Derivatives

The reaction of DEEM with hydrazine and its derivatives is a cornerstone for the synthesis of 5-substituted pyrazole-4-carboxylates. These compounds are valuable intermediates in the development of various therapeutic agents. The solvent choice in this reaction can impact the reaction time and yield.

Table 1: Solvent Effects on the Synthesis of Ethyl 5-ethoxy-1H-pyrazole-4-carboxylate from DEEM and Hydrazine Hydrate

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolReflux285[1]
Acetic Acid100190[2]
Water80288[3]
N,N-Dimethylformamide (DMF)1200.592[4]
DioxaneReflux378Fictional data for illustrative purposes
TolueneReflux475Fictional data for illustrative purposes
Solvent-free1000.2595[3]

Note: Some data in this table is representative and may be derived from analogous reactions due to a lack of a single comprehensive study. Researchers should perform their own optimization.

The data suggests that polar protic solvents like ethanol and water are effective, while polar aprotic solvents like DMF can lead to shorter reaction times and higher yields, likely due to their high boiling points and ability to solubilize the reactants and intermediates effectively. Solvent-free conditions also appear highly efficient.

In reactions with substituted hydrazines, the solvent can also influence the regioselectivity of the resulting pyrazole. While DEEM is a symmetrical 1,3-dielectrophile, leading to a single regioisomer with hydrazine, unsymmetrical analogs could produce isomeric mixtures. Studies on related 1,3-dicarbonyl compounds have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically enhance regioselectivity compared to ethanol.

Synthesis of Pyrimidine Derivatives

DEEM is also a valuable precursor for the synthesis of pyrimidine derivatives through its reaction with amidines, ureas, or thioureas. These heterocycles are core components of many biologically active molecules, including antivirals and anticancer agents.

Table 2: Solvent Effects on the Synthesis of 2-Substituted Pyrimidine-5-carboxylates from DEEM and Amidines

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolSodium EthoxideReflux488Fictional data for illustrative purposes
MethanolSodium MethoxideReflux585Fictional data for illustrative purposes
IsopropanolSodium IsopropoxideReflux682Fictional data for illustrative purposes
N,N-Dimethylformamide (DMF)Potassium Carbonate100291Fictional data for illustrative purposes
AcetonitrileDBUReflux389Fictional data for illustrative purposes

Note: This data is illustrative and intended to guide solvent selection. Optimal conditions may vary depending on the specific amidine used.

In this synthesis, a basic catalyst is typically required to facilitate the initial nucleophilic attack and subsequent cyclization. The choice of solvent is often linked to the solubility of the base and the reactants. Alcoholic solvents are commonly used with their corresponding alkoxide bases. Aprotic polar solvents like DMF and acetonitrile can also be effective, particularly with organic bases like DBU.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-ethoxy-1H-pyrazole-4-carboxylate in Ethanol

Materials:

  • This compound (DEEM)

  • Hydrazine hydrate

  • Absolute Ethanol

Procedure:

  • To a solution of this compound (1 eq.) in absolute ethanol, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 5-ethoxy-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of Ethyl 5-ethoxy-1H-pyrazole-4-carboxylate in Acetic Acid

Materials:

  • This compound (DEEM)

  • Hydrazine hydrate

  • Glacial Acetic Acid

Procedure:

  • Dissolve this compound (1 eq.) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq.) to the solution at room temperature.

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the product from ethanol to obtain pure ethyl 5-ethoxy-1H-pyrazole-4-carboxylate.[2]

Protocol 3: General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-carboxylates in Ethanol

Materials:

  • This compound (DEEM)

  • Amidine hydrochloride

  • Sodium ethoxide

  • Absolute Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 eq.) to ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add the amidine hydrochloride (1 eq.) and stir for 15 minutes at room temperature.

  • Add this compound (1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualization of Workflows

The following diagrams illustrate the logical workflow for solvent selection and the general reaction pathway for the synthesis of pyrazoles from DEEM.

Solvent_Selection_Workflow start Define Reaction: DEEM + Nucleophile screen Initial Solvent Screening (e.g., Ethanol, Acetic Acid, DMF) start->screen Consider Reactant Solubility & Boiling Point analysis Analyze Outcome: Yield, Reaction Time, Purity, Regioselectivity screen->analysis optimize Optimize Conditions: Temperature, Concentration, Catalyst analysis->optimize If outcome is not optimal protocol Develop Final Protocol analysis->protocol If outcome is satisfactory optimize->screen Re-screen with optimized parameters or new solvents end Final Product protocol->end

Caption: A logical workflow for solvent selection and optimization in DEEM reactions.

Pyrazole_Synthesis_Pathway DEEM This compound (DEEM) Intermediate Intermediate Adduct DEEM->Intermediate + Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate + Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Reaction Medium Pyrazole Ethyl 5-ethoxy-1H-pyrazole-4-carboxylate Intermediate->Pyrazole Cyclization & Ethanol Elimination

Caption: General reaction pathway for the synthesis of pyrazoles from DEEM.

Conclusion

The selection of an appropriate solvent is a critical step in optimizing reactions involving this compound. For the synthesis of pyrazoles, polar solvents, both protic and aprotic, generally provide good to excellent yields, with solvent-free conditions also proving highly effective. In the synthesis of pyrimidines, the choice of solvent is often intertwined with the selection of the base. The provided protocols and data serve as a valuable starting point for researchers in the development of efficient and robust synthetic methods for a wide array of heterocyclic compounds derived from DEEM. Further optimization of reaction conditions, including temperature and reactant concentrations, is encouraged to achieve the best possible outcomes for specific substrates.

References

Application Notes and Protocols: Diethyl 2-(1-ethoxyethylidene)malonate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-ethoxyethylidene)malonate, also commonly known as diethyl ethoxymethylenemalonate (DEEM or EMME), is a versatile and pivotal reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds prevalent in pharmaceuticals. Its unique structural features, including a reactive electrophilic double bond and two ester functionalities, make it an ideal precursor for a variety of cyclization and condensation reactions. These reactions are instrumental in the synthesis of numerous pharmaceutical intermediates, most notably quinolones, a critical class of antibacterial agents.[1][2] DEEM is also utilized in the synthesis of other heterocyclic systems such as pyrimidinones and triazolopyrimidines. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its reaction with nucleophiles, particularly anilines, to form substituted quinolones via the Gould-Jacobs reaction.[2][3] This reaction has been a cornerstone in the synthesis of many antibacterial drugs, including norfloxacin and chloroquine.[1] The general pathway involves the initial condensation of an aniline with DEEM to form an anilinomethylenemalonate intermediate, which then undergoes a thermally induced intramolecular cyclization to yield a 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation afford the 4-hydroxyquinoline core.[2][4]

The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines. The reaction proceeds in a stepwise manner, beginning with the nucleophilic attack of the aniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol. The resulting intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[2]

Gould_Jacobs_Pathway Reactants Aniline + this compound Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation -EtOH Cyclization Thermal Cyclization (>250 °C) Intermediate->Cyclization Cyclized_Product Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Cyclized_Product Hydrolysis Saponification Cyclized_Product->Hydrolysis Acid 4-Hydroxyquinoline-3-carboxylic acid Hydrolysis->Acid Decarboxylation Decarboxylation Acid->Decarboxylation Product 4-Hydroxyquinoline Decarboxylation->Product

Caption: The Gould-Jacobs reaction pathway for 4-hydroxyquinoline synthesis.

Quantitative Data on Quinolone Synthesis

The efficiency of the Gould-Jacobs reaction is highly dependent on reaction conditions, particularly temperature and reaction time. Modern techniques such as microwave irradiation have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[4]

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate from Aniline and DEEM

EntryMethodTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
1Microwave25020121
2Microwave300202437
3Microwave2506015Low
4Microwave30060>2428
5Microwave30051847
6Conventional25030-60N/AVariable

Data compiled from various sources, including a Biotage application note.[5][6]

The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization step.[5] While prolonged reaction times at high temperatures can lead to product degradation, a short burst of high temperature, as achievable with microwave synthesis, can provide optimal results.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (DEEM)

This protocol describes the synthesis of DEEM from diethyl malonate and triethyl orthoformate.

Materials:

  • Diethyl malonate

  • Triethyl orthoformate

  • Acetic anhydride

  • Anhydrous zinc chloride

Procedure:

  • In a flask equipped with a distillation column, mix diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), and acetic anhydride (2.0 moles).[3]

  • Add a catalytic amount of anhydrous zinc chloride (0.5 g).[3]

  • Heat the mixture in an oil bath. The temperature of the contents should be maintained between 104-113 °C for approximately 6.5 hours.[3]

  • After the initial heating period, raise the pot temperature to 124 °C and distill the mixture through a short column for 3.5 hours to remove ethanol and other volatile byproducts.[3]

  • After cooling, dilute the residue with ether and wash thoroughly with water.

  • Dry the combined organic extracts over magnesium sulfate and distill under reduced pressure to yield this compound. The product typically boils at 109-111 °C at 0.9 mm Hg.[3]

Protocol 2: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Microwave-Assisted Gould-Jacobs Reaction

This protocol provides a general procedure for the synthesis of a 4-hydroxyquinoline intermediate using microwave irradiation.

Materials:

  • Substituted Aniline (e.g., Aniline)

  • This compound (DEEM)

  • Microwave synthesis vial

  • Magnetic stirring bar

  • Acetonitrile (for washing)

Procedure:

  • In a microwave synthesis vial, add the substituted aniline (2.0 mmol) and this compound (6.0 mmol).[5]

  • Equip the vial with a magnetic stirring bar.

  • Heat the mixture in a microwave synthesizer to the desired temperature (e.g., 300 °C) for the optimized time (e.g., 5 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.

  • A precipitate of the product should form. Filter the solid and wash it with ice-cold acetonitrile.[5]

  • Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to confirm its identity and purity.[5]

Experimental Workflow for Quinolone Synthesis

The following diagram outlines the general workflow for the synthesis and purification of 4-hydroxyquinoline intermediates.

Experimental_Workflow Start Start Reaction_Setup Combine Aniline and DEEM in Microwave Vial Start->Reaction_Setup Microwave_Reaction Microwave Irradiation (e.g., 300 °C, 5 min) Reaction_Setup->Microwave_Reaction Cooling Cool to Room Temperature Microwave_Reaction->Cooling Precipitation Product Precipitation Cooling->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Washing Wash with Cold Acetonitrile Filtration->Washing Drying Dry under Vacuum Washing->Drying Analysis Analyze by HPLC-MS Drying->Analysis End End Analysis->End

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Conclusion

This compound is an indispensable reagent for the synthesis of a wide range of pharmaceutical intermediates, particularly quinolone-based compounds. The Gould-Jacobs reaction, especially when enhanced with modern techniques like microwave-assisted synthesis, provides an efficient and versatile route to these important scaffolds. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field of drug discovery and development, facilitating the synthesis of novel and existing pharmaceutical agents.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl 2-(1-ethoxyethylidene)malonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reactions involving Diethyl 2-(1-ethoxyethylidene)malonate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and use of this compound, offering potential causes and solutions to enhance reaction yield and purity.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) and monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Side reactions such as hydrolysis of the ester groups.Use anhydrous (dry) solvents and reagents to prevent water from interfering with the reaction.
Competing elimination reactions leading to byproducts.Control the reaction temperature carefully, as higher temperatures can favor elimination. Select appropriate bases; a bulky, non-nucleophilic base might be preferable.
Formation of Diethyl Malonate byproduct Incomplete reaction of diethyl malonate with triethyl orthoacetate.Use a slight excess of triethyl orthoacetate to ensure the complete conversion of diethyl malonate.
Hydrolysis of the product during workup.Perform the aqueous workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases.
Presence of Polymeric Material Polymerization of the product upon standing or during distillation.Distill the product just before use. If polymerization occurs, the monomer can often be recovered by slow distillation of the solid polymer.[1]
Difficult Purification Similar boiling points of the product and unreacted starting materials or byproducts.Utilize fractional distillation under reduced pressure for efficient separation. Column chromatography can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the reaction of diethyl malonate with triethyl orthoacetate. The reaction is generally acid-catalyzed, often with acetic acid or a Lewis acid like zinc chloride. The mechanism involves the formation of an intermediate that eliminates ethanol to yield the final enol ether product.

Q2: My yield of this compound is consistently low. What are the most critical factors to check?

A2: The most critical factors affecting the yield are the purity of your starting materials and the reaction conditions. Ensure that your diethyl malonate and triethyl orthoacetate are pure and that you are using anhydrous conditions. The reaction temperature and time are also crucial; prolonged heating at high temperatures can lead to decomposition or side reactions.

Q3: I am observing a significant amount of a dialkylated byproduct. How can I minimize this?

A3: While dialkylation is a more common issue in the alkylation of diethyl malonate, if you are performing a subsequent reaction with the product and observing further reaction at the alpha-carbon, controlling the stoichiometry is key. Use a strict 1:1 molar ratio of your electrophile to the this compound. Adding the electrophile slowly to the reaction mixture can also help to favor the mono-substituted product.

Q4: Can I use a different orthoester instead of triethyl orthoacetate?

A4: Yes, other orthoesters can be used, which will result in a different substituent at the ethylidene position. For example, using triethyl orthoformate would yield diethyl ethoxymethylenemalonate. The reaction conditions would be similar, but optimization may be required for different orthoesters.

Experimental Protocols

Synthesis of this compound

This protocol is an adaptation based on the synthesis of similar compounds.

Materials:

  • Diethyl malonate

  • Triethyl orthoacetate

  • Acetic anhydride

  • Anhydrous zinc chloride (catalyst)

  • Ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 mole), triethyl orthoacetate (1.1 moles), and acetic anhydride (2.0 moles).

  • Add a catalytic amount of anhydrous zinc chloride (e.g., 0.5 g).

  • Heat the mixture in an oil bath to a temperature of 120-130°C and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ether and wash it thoroughly with water to remove acetic anhydride and zinc salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the ether by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

Table 1: Reported Yields for Related Diethyl Alkylidenemalonate Syntheses

ProductReactantsCatalyst/ConditionsReported YieldReference
Diethyl ethoxymethylenemalonateDiethyl malonate, Ethyl orthoformate, Acetic anhydrideZinc chloride, 104-130°C72%[2]
Diethyl ethoxymethylenemalonateDiethyl malonate, Carbon monoxide, EthanolSodium ethoxide, Dibenzo-24-crown-8, 100°C, 2 MPa91.8%[3]
Diethyl ethoxymethylenemalonateDiethyl malonate, Ethyl formate, EthanolSodium ethoxide, Dibenzo-24-crown-8, 100°C90.1%[3]
Diethyl ethoxymethylenemalonateDiethyl malonate, Carbon monoxide, EthanolSodium ethoxide, 100°C, 2 MPa80.1%[3]
Diethyl ethoxymethylenemalonateDiethyl malonate, Carbon monoxide, EthanolSodium ethoxide, Dibenzo-24-crown-8, 120°C, 4 MPa94.3%[3]
Diethyl ethylidenemalonateDiethyl malonate, Paraldehyde, Acetic anhydride100-125°C, reflux68-77%[4]

Visualizations

experimental_workflow start Start: Combine Reactants (Diethyl Malonate, Triethyl Orthoacetate, Acetic Anhydride, ZnCl2) reaction Heat and Reflux (120-130°C, 4-6h) start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Dilute with Ether - Wash with Water monitoring->workup Complete drying Dry Organic Layer (Anhydrous MgSO4) workup->drying filtration Filter Drying Agent drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purification Purification (Fractional Distillation under Vacuum) evaporation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Anhydrous, Temp, Time) start->check_conditions side_reactions Analyze for Side Products (GC-MS, NMR) start->side_reactions impure Solution: Purify Reactants (e.g., Distillation) check_purity->impure Impurity Detected optimize Solution: Optimize Conditions (e.g., Dry Solvents, Adjust Temp/Time) check_conditions->optimize Suboptimal mitigate Solution: Mitigate Side Reactions (e.g., Stoichiometry, Base Choice) side_reactions->mitigate Byproducts Identified

Caption: Troubleshooting logic for addressing low yield in the reaction.

References

Common side products in Gould-Jacobs reaction and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Gould-Jacobs reaction?

The most frequently encountered side products in the Gould-Jacobs reaction are typically not discrete, well-defined molecules but rather the result of incomplete reactions or degradation under the harsh thermal conditions required for cyclization. The primary issues include:

  • Incomplete Cyclization: The most common problem is the failure of the anilidomethylenemalonate intermediate to cyclize, resulting in its recovery after the reaction. This is usually due to insufficient temperature or reaction time.[1]

  • Thermal Decomposition (Tarring): The high temperatures (often >250 °C) required for the thermal cyclization can lead to the degradation of starting materials, intermediates, and products, resulting in the formation of dark-colored, insoluble polymeric materials or tars.[2] This is especially problematic with prolonged heating.[3]

  • Decarboxylation of the Product: Under very high temperatures and pressures, particularly in microwave-assisted synthesis, the desired ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate product can lose its C3-ester group to form the corresponding decarboxylated 4-hydroxyquinoline.[1]

  • Hydrolysis of Reactants: Although less common if standard procedures are followed, the presence of water can lead to the hydrolysis of the diethyl ethoxymethylenemalonate (DEEM) reactant.

Q2: I'm observing a lot of dark, tarry material in my reaction flask. How can I prevent this?

The formation of tar is a clear sign of thermal decomposition.[2] This issue is directly related to the high temperatures needed for the cyclization step. Here are the best strategies to minimize it:

  • Optimize Temperature and Time: A delicate balance is required. The temperature must be high enough to induce cyclization but not so high as to cause significant degradation. It is highly recommended to perform small-scale optimization experiments to find the ideal conditions for your specific substrate.[2] Often, shorter reaction times at a slightly higher temperature are more effective than prolonged heating.[1]

  • Use a High-Boiling, Inert Solvent: Solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are excellent for maintaining a stable and evenly distributed high temperature, which helps prevent localized overheating that can lead to charring.[2][4]

  • Consider Microwave Synthesis: Microwave irradiation offers rapid, uniform, and efficient heating, which allows for precise temperature control and significantly shorter reaction times.[1][3] This often leads to cleaner reactions and higher yields by minimizing the window for thermal decomposition to occur.

  • Use an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help prevent oxidative decomposition pathways that may contribute to tar formation.[2]

Q3: My cyclization isn't going to completion, and I'm recovering the intermediate. What should I do?

Incomplete cyclization is a frequent challenge and points to insufficient energy input. Consider the following adjustments:

  • Increase the Temperature: The cyclization is a high-temperature pericyclic reaction that typically requires temperatures above 250 °C.[4] Gradually increasing the reaction temperature is the most direct way to drive the reaction to completion.

  • Increase Reaction Time: If raising the temperature leads to decomposition, extending the reaction time at the current temperature may improve the yield. However, this must be balanced against the risk of side product formation with prolonged heating.[2]

  • Switch to Microwave Heating: As mentioned, microwave synthesis is highly effective at promoting difficult cyclizations due to its rapid and efficient energy transfer.[1][3]

Q4: Is it possible to form regioisomers (Pfitzinger-type products) during the Gould-Jacobs reaction?

While the standard Gould-Jacobs reaction with a simple aniline reliably yields the 4-quinolone product, the formation of regioisomers can be a concern when using asymmetrically substituted anilines. The cyclization occurs at an ortho position to the amino group. If the aniline has two non-equivalent, unsubstituted ortho positions, a mixture of products is possible.

The regioselectivity is governed by both steric and electronic factors of the substituents on the aniline ring. Generally, cyclization is favored at the less sterically hindered ortho position. While the Pfitzinger reaction itself is a different named reaction that condenses isatin with a carbonyl compound to form quinoline-4-carboxylic acids,[5][6] an analogous intramolecular cyclization onto an undesired position in a substituted aniline could be considered a "Pfitzinger-type" rearrangement in a broader sense, though this is not a commonly reported side product in standard Gould-Jacobs literature.

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Low yield of final product 1. Incomplete cyclization of the intermediate.[1]2. Decomposition of product/intermediate at high temperatures.[2]3. Low yield of the initial condensation product.1. Increase cyclization temperature and/or time. Consider switching to microwave synthesis for more efficient heating.[1]2. Optimize temperature and time carefully. Use a high-boiling solvent (e.g., Dowtherm A) for stable heat transfer.[2]3. Ensure high-purity reagents. Use a slight excess (1.0-1.2 eq) of diethyl ethoxymethylenemalonate (DEEM).[2]
Formation of dark tarry materials 1. Reaction temperature is too high.2. Reaction time is too long.[3]3. Localized overheating.1. Reduce the temperature. Perform small-scale experiments to find the optimal balance between cyclization and degradation.[2]2. Reduce the reaction time. Microwave heating can achieve cyclization in minutes, minimizing degradation.[1]3. Use a high-boiling, inert solvent (e.g., diphenyl ether) to ensure even heating.[4]
Formation of decarboxylated byproduct 1. Excessively high reaction temperature and/or pressure.[1]1. Carefully control and slightly reduce the reaction temperature. If using a sealed microwave vial, monitor the pressure and reduce temperature if it becomes excessive.[1]
Product is a viscous oil / difficult to crystallize 1. Presence of impurities.2. Residual high-boiling solvent.1. Purify the crude product using column chromatography.2. Ensure the high-boiling solvent is thoroughly removed under high vacuum. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization.[2]

Quantitative Data on Reaction Optimization

The efficiency of the Gould-Jacobs cyclization is highly dependent on both temperature and reaction time. Microwave-assisted synthesis allows for the rapid optimization of these parameters.

Table 1: Effect of Microwave Conditions on the Yield of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [1]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125010101
2300102437
325020102
4300202428
530051847

Data sourced from a Biotage application note.[1]

Analysis: This data clearly shows that higher temperatures are essential for achieving good yields in the cyclization step.[1] Increasing the temperature from 250 °C to 300 °C dramatically improves the yield. However, prolonged heating at 300 °C (from 5 to 20 minutes) leads to a decrease in yield, indicating product degradation.[1][3] The optimal conditions found in this study were 300 °C for 5 minutes, which provided the highest isolated yield of 47%.[1]

Visualizing Workflows and Pathways

Gould-Jacobs Reaction Pathway & Side Reactions

Gould_Jacobs_Pathway Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product Desired Product (Ethyl 4-oxoquinoline-3-carboxylate) Intermediate->Product Thermal Cyclization (>250°C) Tar Thermal Decomposition (Tar) Intermediate->Tar Excessive Heat / Time Decarboxylated Decarboxylated Side Product Product->Decarboxylated High Temp / Pressure Product->Tar Excessive Heat / Time

Caption: Reaction pathway of the Gould-Jacobs synthesis and common side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckIntermediate Check for Intermediate (TLC, LC-MS) Start->CheckIntermediate IntermediatePresent Intermediate is the major component CheckIntermediate->IntermediatePresent Yes CheckDegradation Check for Degradation (Tarry materials, spots on TLC baseline) CheckIntermediate->CheckDegradation No IncreaseEnergy Increase Temperature / Time or Switch to Microwave IntermediatePresent->IncreaseEnergy End Yield Improved IncreaseEnergy->End DegradationPresent Significant Degradation Observed CheckDegradation->DegradationPresent Yes OptimizeConditions Optimize Conditions: - Lower Temperature - Shorten Time - Use High-Boiling Solvent DegradationPresent->OptimizeConditions OptimizeConditions->End

References

Diethyl 2-(1-ethoxyethylidene)malonate hydrolysis as an unwanted side reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl 2-(1-ethoxyethylidene)malonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent and to troubleshoot common issues, with a particular focus on preventing its unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile organic reagent. It is an enol ether derivative of diethyl malonate. A closely related isomer, diethyl ethoxymethylenemalonate (DEEM), is widely used in the synthesis of quinoline derivatives via the Gould-Jacobs reaction.[1] this compound can be expected to participate in similar condensation reactions with nucleophiles.

Q2: I am observing low yields in my reaction where this compound is a starting material. What could be the primary cause?

A2: A primary cause for low yields in reactions involving this compound is the unwanted hydrolysis of the reagent. This compound is sensitive to moisture, especially under acidic conditions.[2] Hydrolysis breaks down the molecule, rendering it unavailable for your desired reaction.

Q3: What are the products of the unwanted hydrolysis of this compound?

A3: The hydrolysis of this compound results in the formation of diethyl 2-acetylmalonate and ethanol. This occurs through the breakdown of the enol ether linkage. Further hydrolysis of the ester groups can also occur, leading to the corresponding carboxylic acids.

Q4: Under what conditions is the hydrolysis of this compound most likely to occur?

A4: The hydrolysis is most significantly catalyzed by acids.[2] The presence of even trace amounts of acid and water can initiate the hydrolysis process. Reactions run at elevated temperatures may also see an increased rate of hydrolysis if moisture is present.

Troubleshooting Guides

Issue: Suspected Hydrolysis of this compound

Symptoms:

  • Low or no yield of the desired product.

  • Formation of a significant amount of diethyl 2-acetylmalonate as a byproduct, detectable by GC-MS or NMR analysis.

  • Inconsistent reaction outcomes.

Root Cause Analysis: The enol ether functionality in this compound is susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the double bond, followed by the addition of water to form a hemiacetal intermediate, which then collapses to the ketone and ethanol.

Hydrolysis Prevention Protocol

To minimize the unwanted hydrolysis of this compound, it is crucial to maintain anhydrous (water-free) conditions throughout your experiment.

Recommended Experimental Protocol (Adapted from Gould-Jacobs Synthesis):

Objective: To perform a condensation reaction with an aniline, minimizing the hydrolysis of the enol ether.

Materials:

  • This compound

  • Aniline derivative

  • Anhydrous high-boiling solvent (e.g., diphenyl ether, Dowtherm A)[3]

  • Anhydrous reaction vessel (oven-dried glassware)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reagent and Solvent Preparation:

    • Use freshly opened or properly stored anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent, or passing through a column of activated alumina).

    • Ensure the aniline and this compound are dry. If necessary, dry the aniline over KOH pellets followed by distillation.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of inert gas (e.g., nitrogen or argon).

    • In the reaction flask, combine the aniline (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the anhydrous high-boiling solvent.[3]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100-130°C for the initial condensation, followed by a higher temperature, e.g., 250°C, for cyclization if applicable) under an inert atmosphere.[3]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Proceed with the appropriate work-up and purification, taking care to minimize exposure to aqueous acidic conditions if the desired product is also acid-sensitive.

Methods for Water Removal:

MethodDescriptionApplication Notes
Azeotropic Distillation For reactions where water is a byproduct, using a Dean-Stark trap with a suitable solvent (e.g., toluene) can effectively remove water as it is formed.[4]Effective for driving equilibrium reactions to completion.[4]
Molecular Sieves Adding activated molecular sieves (typically 3Å or 4Å) to the reaction mixture can adsorb trace amounts of water.[4]Ensure sieves are properly activated before use. Can be placed in a Soxhlet extractor to continuously dry the refluxing solvent.[4]
Anhydrous Salts Using drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) during the work-up can remove water from the organic phase.MgSO₄ is a fast and effective drying agent. Na₂SO₄ is less efficient but easier to filter.
Inert Gas Atmosphere Running reactions under a positive pressure of a dry, inert gas (e.g., nitrogen or argon) prevents atmospheric moisture from entering the reaction vessel.Essential for moisture-sensitive reactions.

Data Presentation

Table 1: Factors Affecting the Rate of Enol Ether Hydrolysis

FactorConditionRelative Rate of HydrolysisRationale
pH Acidic (pH < 7)HighThe reaction is acid-catalyzed. The rate-determining step is the protonation of the enol ether double bond.[5]
Neutral (pH ≈ 7)LowIn the absence of an acid catalyst, the rate of hydrolysis is significantly slower.
Basic (pH > 7)Very LowEnol ethers are generally stable to basic conditions.
Temperature ElevatedIncreasedAs with most chemical reactions, an increase in temperature will increase the rate of hydrolysis, assuming a catalyst (acid) and water are present.
Water Concentration HighIncreasedWater is a reactant in the hydrolysis reaction. Higher concentrations will increase the reaction rate according to the law of mass action.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Decomposition DEEM This compound Protonated_DEEM Protonated Intermediate (Resonance Stabilized) DEEM->Protonated_DEEM H_plus H⁺ (from acid) H_plus->DEEM Hemiacetal Hemiacetal Intermediate Protonated_DEEM->Hemiacetal Water H₂O Water->Protonated_DEEM Products Diethyl 2-acetylmalonate + Ethanol (EtOH) Hemiacetal->Products - H⁺

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Troubleshooting_Workflow Start Low Yield or Side Product Observed Check_Hydrolysis Analyze crude reaction mixture for hydrolysis byproducts (e.g., diethyl 2-acetylmalonate) Start->Check_Hydrolysis Hydrolysis_Confirmed Hydrolysis Confirmed Check_Hydrolysis->Hydrolysis_Confirmed Yes No_Hydrolysis No Significant Hydrolysis Check_Hydrolysis->No_Hydrolysis No Implement_Anhydrous Implement Anhydrous Protocol: - Dry glassware - Use anhydrous solvents - Run under inert atmosphere Hydrolysis_Confirmed->Implement_Anhydrous Other_Issues Investigate other potential issues: - Reagent purity - Reaction temperature/time - Catalyst activity No_Hydrolysis->Other_Issues

Caption: Troubleshooting workflow for low reaction yields.

Prevention_Strategy cluster_methods Methods Goal Prevent Unwanted Hydrolysis Principle Maintain Anhydrous Conditions Goal->Principle Dry_Glassware Oven-dried Glassware Principle->Dry_Glassware Anhydrous_Solvents Anhydrous Solvents Principle->Anhydrous_Solvents Inert_Atmosphere Inert Atmosphere (N₂/Ar) Principle->Inert_Atmosphere Drying_Agents In-situ Drying Agents (e.g., Molecular Sieves) Principle->Drying_Agents

Caption: Key strategies for preventing unwanted hydrolysis.

References

Technical Support Center: Purification of Diethyl 2-(1-ethoxyethylidene)malonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Diethyl 2-(1-ethoxyethylidene)malonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound typically involves the reaction of diethyl malonate with triethyl orthoacetate. Common impurities may include:

  • Unreacted starting materials: Diethyl malonate and triethyl orthoacetate.

  • Side-products: Diethyl 2,2-diethoxyethylmalonate, which can be challenging to separate due to its similar properties to the desired product.

  • Solvent and catalyst residues: Depending on the specific reaction conditions.

  • Hydrolysis products: If water is present, the ester groups can hydrolyze to the corresponding carboxylic acids.

Q2: What are the recommended purification methods for this compound?

The primary methods for purifying this compound are:

  • Vacuum Distillation: This is the most common and effective method for purifying the product on a larger scale, especially for removing volatile starting materials and some side-products.[1]

  • Column Chromatography: Useful for separating impurities with similar boiling points to the product, particularly on a smaller scale or when very high purity is required.[2]

  • Aqueous Workup: An initial washing step with water or a mild basic solution can help remove water-soluble impurities and acidic byproducts.

Q3: What are the key physical properties of this compound relevant to its purification?

Knowing the physical properties is crucial for selecting and optimizing purification methods.

PropertyValueReference
CAS Number 3044-06-2[3][4]
Molecular Formula C₁₁H₁₈O₅[3][4]
Molecular Weight 230.26 g/mol [3]
Boiling Point 123-128 °C at 3 Torr (4 mmHg)[4]
280.9 °C at 760 mmHg[3]
Density 1.062 g/cm³[3]

Troubleshooting Guides

Problem 1: Low Purity After Vacuum Distillation

Symptom: The distilled product shows significant impurity peaks in GC or NMR analysis.

Possible Causes & Solutions:

CauseSolution
Similar Boiling Points of Impurities If impurities like diethyl 2,2-diethoxyethylmalonate are present, fractional distillation with a packed column (e.g., Vigreux or Raschig rings) may be necessary to improve separation.[5] For very challenging separations, column chromatography after distillation is recommended.[2]
Thermal Decomposition The product may be degrading at the distillation temperature. Ensure the vacuum is sufficiently high (low pressure) to reduce the boiling point. Use a stable heat source like an oil bath and avoid overheating.
Contamination from Glassware Ensure all distillation glassware is thoroughly clean and dry before use.
Problem 2: Difficulty in Separating Product and a Major Impurity via Column Chromatography

Symptom: The product and an impurity co-elute during column chromatography.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent is not optimal for separation. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify a system that provides better separation.
Column Overloading Too much crude product was loaded onto the column, leading to poor separation. Use a larger column or reduce the amount of sample loaded.
Improper Column Packing An improperly packed column can lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly without any air bubbles.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying larger quantities of this compound.

  • Initial Workup (Aqueous Extraction):

    • Quench the reaction mixture by carefully adding it to a separatory funnel containing deionized water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers and wash them sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Vacuum Distillation Setup:

    • Assemble a clean, dry vacuum distillation apparatus. A short path distillation head is recommended.

    • Place the crude product in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection:

    • Collect any low-boiling fractions, which will primarily be residual solvent and unreacted starting materials.

    • Once the head temperature stabilizes near the boiling point of the product at the applied pressure (e.g., 123-128 °C at 3 Torr), change the receiving flask to collect the purified product.

    • Stop the distillation when the temperature starts to drop or when only a small amount of high-boiling residue remains.

Expected Purity: >98% (as determined by GC, depending on the nature of the impurities).[6]

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating the product from impurities with similar boiling points but different polarities.

  • Preparation:

    • Select an appropriate solvent system based on TLC analysis (e.g., a mixture of hexane and ethyl acetate).

    • Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., with an inert gas or a pump).

    • Collect fractions in separate test tubes.

  • Analysis and Collection:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup (Wash with H2O and Brine) start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product distillation Vacuum Distillation crude_product->distillation Large Scale chromatography Column Chromatography crude_product->chromatography Small Scale / High Purity pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

troubleshooting_logic start Impure Product After Initial Purification check_method Purification Method? start->check_method distillation Distillation Issue check_method->distillation Distillation chromatography Chromatography Issue check_method->chromatography Chromatography similar_bp Similar Boiling Points? distillation->similar_bp thermal_decomp Thermal Decomposition? distillation->thermal_decomp coelution Co-elution? chromatography->coelution overloading Column Overloaded? chromatography->overloading fractional_dist Use Fractional Distillation similar_bp->fractional_dist Yes repurify_chrom Re-purify via Chromatography similar_bp->repurify_chrom If fractional fails lower_temp Lower Distillation Temp (Higher Vacuum) thermal_decomp->lower_temp Yes optimize_eluent Optimize Solvent System (TLC) coelution->optimize_eluent Yes reduce_load Reduce Sample Load overloading->reduce_load Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Managing Thermal Decomposition in High-Temperature Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage thermal decomposition in high-temperature cyclization reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during high-temperature cyclization reactions, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Cyclic Product

  • Question: My high-temperature cyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in high-temperature cyclization is a common issue that can stem from several factors. Systematically investigating the following can help identify and resolve the problem:

    • Incomplete Reaction: The reaction may not be reaching completion due to insufficient temperature or reaction time.

      • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1] For thermally sensitive substrates, consider using microwave irradiation, which can significantly reduce reaction times from hours to minutes and often improve yields.[2][3]

    • Decomposition of Starting Material or Product: The high temperature required for cyclization may be causing the starting material or the desired cyclic product to decompose.

      • Solution:

        • Temperature Optimization: Determine the decomposition temperature of your starting material and product using thermogravimetric analysis (TGA).[1] This will help you establish a maximum temperature for your reaction.

        • Milder Reaction Conditions: Explore alternative, milder cyclization methods if possible. For instance, in the Bischler-Napieralski reaction, stronger dehydrating agents like a mixture of P₂O₅ and POCl₃, or triflic anhydride with 2-chloropyridine, can facilitate cyclization at lower temperatures.[1][4][5]

        • Solvent Choice: The choice of solvent can influence thermal stability. High-boiling point, inert solvents are generally preferred. In some cases, switching to a nitrile-based solvent can minimize side reactions like the retro-Ritter reaction in the Bischler-Napieralski synthesis.[5]

    • Poor Quality of Reagents or Solvents: Impurities in starting materials, or residual water in solvents, can interfere with the reaction.

      • Solution: Ensure all starting materials are of high purity. Recrystallize or purify them using column chromatography if necessary. Use anhydrous solvents, and ensure all glassware is thoroughly dried before use.

    • Sub-optimal Catalyst or Reagent Concentration: The concentration of catalysts or other reagents may not be optimal for the reaction.

      • Solution: Perform a systematic optimization of the catalyst and reagent concentrations. For example, in the Bischler-Napieralski reaction, the equivalents of the dehydrating agent (e.g., POCl₃) can be varied to find the optimal amount.[4]

Issue 2: Formation of Significant Amounts of Byproducts

  • Question: My reaction is producing a complex mixture of products, with significant amounts of byproducts alongside the desired cyclic compound. How can I identify these byproducts and minimize their formation?

  • Answer: The formation of multiple products is often a result of competing side reactions, which can be exacerbated at high temperatures.

    • Identification of Byproducts:

      • GC-MS and LC-MS Analysis: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the components of your reaction mixture. The mass spectra will provide information on the molecular weight of the byproducts, aiding in their structural elucidation.

    • Common Byproducts and Mitigation Strategies:

      • Polymers or Oligomers: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymers or oligomers. This is particularly prevalent at high substrate concentrations.

        • Solution: Employ high-dilution conditions (concentrations <0.1 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture using a syringe pump.

      • Decomposition Fragments: Thermal decomposition can lead to the fragmentation of the starting material or product into smaller, undesired molecules.

        • Solution: As mentioned previously, careful temperature control is crucial. Operating at the lowest effective temperature for the shortest possible time can minimize decomposition.

      • Isomers: In some cases, cyclization can occur at different positions on an aromatic ring, leading to the formation of regioisomers.

        • Solution: The directing effects of substituents on the aromatic ring can be exploited to favor the desired isomer. Modification of activating or deactivating groups may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: How can I determine the optimal temperature for my high-temperature cyclization reaction?

A1: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition. A good starting point is to conduct small-scale experiments at a range of temperatures. Use analytical techniques like TGA to determine the decomposition point of your starting materials and products, which will define the upper limit of your temperature range.[1] Monitor the reaction progress and purity at each temperature using TLC, HPLC, or GC-MS to identify the temperature that provides the best yield of the desired product with the fewest byproducts.

Q2: What is the role of the solvent in managing thermal decomposition?

A2: The solvent plays a critical role in high-temperature reactions. An ideal solvent should:

  • Be inert under the reaction conditions.

  • Have a high boiling point to allow for the necessary reaction temperature to be reached.

  • Effectively dissolve all reactants.

  • In some cases, specific solvents can influence the reaction pathway and suppress side reactions. For example, using a nitrile solvent in the Bischler-Napieralski reaction can minimize the formation of styrene byproducts.[5]

Q3: Can microwave heating be a viable alternative to conventional heating to reduce thermal decomposition?

A3: Yes, microwave-assisted synthesis is an excellent technique to mitigate thermal decomposition. Microwave heating can dramatically reduce reaction times, often from hours to minutes, by efficiently and uniformly heating the reaction mixture.[2][3] This rapid heating minimizes the time the substrate is exposed to high temperatures, thereby reducing the likelihood of decomposition and often leading to higher yields and purer products.[2]

Q4: How can I monitor the progress of my high-temperature cyclization reaction in real-time?

A4: Real-time monitoring is crucial for optimizing reaction conditions and preventing over-heating, which can lead to decomposition.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time. This allows for the determination of reaction kinetics.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, GC-MS can separate and identify reaction components, providing both qualitative and quantitative information.

Data Presentation

Table 1: Effect of Dehydrating Agent on the Yield of a Bischler-Napieralski Reaction

Dehydrating AgentTemperature (°C)Time (h)Yield (%)Reference
POCl₃Reflux4Moderate[8]
P₂O₅ in POCl₃Reflux2Good[1]
Triflic Anhydride/2-chloropyridine-20 to 00.83High[4][8]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocyclic Compounds

ReactionMethodTimeYield (%)Reference
Synthesis of 2,3-diphenyl QuinoxalineConventional Heating15 h<50[2]
Synthesis of 2,3-diphenyl QuinoxalineMicrowave Irradiation8 min>80[2]
Pictet-Spengler ReactionConventional Heating72 h74-86[3]
Pictet-Spengler ReactionMicrowave Irradiation5 h73-83[3]
Ullmann Coupling/CyclizationConventional Heating48 h75[3]
Ullmann Coupling/CyclizationMicrowave Irradiation30 min64[3]

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Bischler-Napieralski Cyclization

This protocol provides a general guideline for performing a Bischler-Napieralski reaction, a common high-temperature cyclization for the synthesis of dihydroisoquinolines.

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Dichloromethane, toluene, or acetonitrile are commonly used.[4]

    • The β-arylethylamide substrate should be pure and dry.

  • Reaction Setup:

    • Dissolve the β-arylethylamide substrate (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • If necessary, cool the solution in an ice bath.

  • Reagent Addition:

    • Slowly add the dehydrating agent, such as phosphorus oxychloride (POCl₃, typically 1.1 to 5 equivalents), dropwise to the stirred solution.[4] The addition is often exothermic.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[4]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a base (e.g., ammonium hydroxide or a saturated sodium bicarbonate solution) to neutralize the excess acid.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure dihydroisoquinoline.

Protocol 2: Monitoring a High-Temperature Cyclization Reaction using HPLC

This protocol outlines a general procedure for monitoring the kinetics of a high-temperature cyclization reaction using HPLC.

  • Method Development:

    • Develop an HPLC method that can effectively separate the starting material, the desired cyclic product, and any major byproducts. This typically involves screening different columns (e.g., C18) and mobile phase compositions (e.g., mixtures of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

    • Establish the retention times for each component by injecting pure standards.

    • Create a calibration curve for the starting material and the product to allow for quantitative analysis.

  • Reaction Sampling:

    • Set up the high-temperature cyclization reaction as described in the relevant protocol.

    • At regular time intervals (e.g., every 15-30 minutes), carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., the mobile phase or a solvent that stops the reaction) in an HPLC vial. This dilution should be sufficient to bring the concentrations within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the diluted samples onto the HPLC system.

    • Integrate the peak areas of the starting material and the product.

  • Data Analysis:

    • Use the calibration curves to convert the peak areas into concentrations.

    • Plot the concentration of the starting material and the product as a function of time to generate reaction progress curves. This data can be used to determine the reaction rate and the optimal reaction time.[6][7]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in High-Temperature Cyclization start Low or No Yield of Cyclic Product check_completion Check Reaction Completion (TLC, HPLC, GC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Appears Complete check_completion->complete Yes increase_temp_time Increase Temperature / Time Consider Microwave Heating incomplete->increase_temp_time check_decomposition Investigate Decomposition (TGA, MS Analysis) complete->check_decomposition decomposition Decomposition Occurring check_decomposition->decomposition Yes no_decomposition No Significant Decomposition check_decomposition->no_decomposition No optimize_temp Lower Temperature Use Milder Conditions decomposition->optimize_temp check_reagents Check Reagent/Solvent Purity and Concentration no_decomposition->check_reagents purify_reagents Purify Starting Materials Use Anhydrous Solvents Optimize Concentrations check_reagents->purify_reagents

Caption: A troubleshooting workflow for addressing low yields.

Reaction_Pathway Reaction Pathways in High-Temperature Cyclization starting_material Starting Material high_temp High Temperature starting_material->high_temp desired_product Desired Cyclic Product high_temp->desired_product Intramolecular Cyclization (Favored at High Dilution) decomposition_products Decomposition Products high_temp->decomposition_products Thermal Decomposition polymerization_products Polymerization Products high_temp->polymerization_products Intermolecular Reaction (Favored at High Concentration)

Caption: Competing reaction pathways at high temperatures.

Experimental_Workflow General Experimental Workflow for Optimization start Define Reaction reagent_prep Prepare & Purify Starting Materials start->reagent_prep initial_screen Initial Small-Scale Temperature Screening reagent_prep->initial_screen monitoring Monitor Reaction Progress (TLC, HPLC, GC-MS) initial_screen->monitoring analysis Analyze Yield and Purity monitoring->analysis optimization Optimize Conditions (Solvent, Catalyst, Concentration) analysis->optimization Suboptimal? scale_up Scale-Up Reaction analysis->scale_up Optimal optimization->initial_screen Re-screen purification Product Purification scale_up->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: A workflow for optimizing cyclization reactions.

References

Technical Support Center: Identifying Impurities in Diethyl 2-(1-ethoxyethylidene)malonate (DEEM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in Diethyl 2-(1-ethoxyethylidene)malonate (DEEM) starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound (DEEM) starting material?

A1: Based on the common synthesis routes, the most likely impurities in DEEM include unreacted starting materials and reaction byproducts. These can be categorized as follows:

  • Process-Related Impurities:

    • Diethyl malonate (DEM): A primary starting material in many synthetic pathways.

    • Triethyl orthoformate: Another key reactant used in the formation of the ethoxyethylidene group.

    • Acetic anhydride: Often used as a reagent in the synthesis.

    • Ethyl diethoxymethylmalonate: A common intermediate that can be difficult to fully convert to DEEM, making it a frequent process-related impurity.[1]

  • Degradation-Related Impurities:

    • Hydrolysis Products: Prolonged exposure to moisture can lead to the hydrolysis of the ester groups, forming corresponding carboxylic acids.

    • Oxidation Products: Although less common, oxidative degradation can occur under certain storage conditions.

    • Polymerization Products: While more relevant for related compounds like diethyl methylenemalonate, the potential for oligomerization of DEEM under specific conditions should not be entirely dismissed.

Q2: Why is it crucial to identify and quantify impurities in DEEM?

A2: Identifying and quantifying impurities in DEEM is critical for several reasons:

  • Impact on Downstream Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side products, and difficulties in purification.

  • Product Quality and Safety: In pharmaceutical applications, even trace amounts of certain impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory agencies require rigorous impurity profiling.[2]

  • Process Optimization: Understanding the impurity profile helps in optimizing the synthesis and purification processes to minimize or eliminate unwanted substances.

Q3: What analytical techniques are most suitable for identifying impurities in DEEM?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling of DEEM:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile and semi-volatile impurities.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A versatile method for quantifying both volatile and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and any significant impurities present. It can be used for both identification and quantification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of DEEM for impurities.

Issue 1: Unexpected Peaks Observed in the GC-MS Chromatogram

Possible Causes:

  • Presence of unreacted starting materials or byproducts.

  • Contamination from solvents, glassware, or the GC system itself.

  • Degradation of the sample during analysis.

Troubleshooting Steps:

  • Analyze Starting Materials: Inject standards of diethyl malonate, triethyl orthoformate, and acetic anhydride to confirm if the unexpected peaks correspond to these starting materials.

  • Check for Byproducts: Synthesize or obtain a standard of ethyl diethoxymethylmalonate to verify its presence.

  • Run a Blank Analysis: Inject the solvent used for sample preparation to rule out contamination from the solvent or the system.

  • Optimize GC-MS Parameters: Ensure the injection port temperature is not excessively high, which could cause thermal degradation of DEEM. A lower injection temperature may be necessary.

Issue 2: Poor Resolution of Impurity Peaks in HPLC

Possible Causes:

  • Inappropriate mobile phase composition.

  • Unsuitable column chemistry.

  • Gradient elution profile not optimized.

Troubleshooting Steps:

  • Mobile Phase Modification: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape for acidic impurities.

  • Column Selection: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity for the impurities.

  • Gradient Optimization: Modify the gradient slope and duration to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.

Issue 3: Difficulty in Quantifying Low-Level Impurities

Possible Causes:

  • Insufficient method sensitivity.

  • Matrix effects from the high concentration of the main DEEM peak.

Troubleshooting Steps:

  • Increase Injection Volume: Carefully increase the injection volume to introduce more of the impurity onto the column.

  • Use a More Sensitive Detector: If using a UV detector, ensure the wavelength is set to the maximum absorbance of the impurity of interest. A mass spectrometer (LC-MS) will offer significantly higher sensitivity and selectivity.

  • Sample Enrichment: In some cases, it may be necessary to use techniques like solid-phase extraction (SPE) to concentrate the impurities before analysis.

Quantitative Data Summary

The following table provides a hypothetical, yet representative, impurity profile for a typical batch of this compound starting material. The specified levels are for illustrative purposes and may vary between different suppliers and batches.

Impurity NameStructureTypical Concentration Range (%)Identification MethodQuantification Method
Diethyl malonateC₇H₁₂O₄0.1 - 0.5GC-MS, ¹H NMRGC-FID, HPLC-UV
Triethyl orthoformateC₇H₁₆O₃0.05 - 0.2GC-MSGC-FID
Acetic anhydrideC₄H₆O₃< 0.01GC-MSGC-FID
Ethyl diethoxymethylmalonateC₁₂H₂₂O₆0.2 - 1.0GC-MS, ¹H NMR, ¹³C NMRGC-FID, HPLC-UV

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Identification
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dilute the DEEM sample 1:100 in a suitable solvent such as dichloromethane or ethyl acetate.

Protocol 2: HPLC-UV Method for Impurity Quantification
  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the DEEM sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 3: ¹H NMR for Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: Dissolve approximately 10-20 mg of the DEEM sample in 0.6 mL of CDCl₃. Acquire a standard proton NMR spectrum. The presence of characteristic signals for impurities like diethyl malonate (singlet around 3.4 ppm for the CH₂ group) can be used for identification and, with an internal standard, for quantification.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_result Outcome start DEEM Starting Material Sample gcms GC-MS Analysis start->gcms hplc HPLC-UV Analysis start->hplc nmr NMR Spectroscopy start->nmr peak_id Peak Identification (Library Search, Rt Comparison) gcms->peak_id quant Quantification (External/Internal Standard) hplc->quant struct_elucid Structural Elucidation nmr->struct_elucid impurity_profile Comprehensive Impurity Profile peak_id->impurity_profile quant->impurity_profile struct_elucid->impurity_profile

Caption: Workflow for the identification and quantification of impurities in DEEM.

Synthesis_Impurities cluster_reactants Starting Materials cluster_product Reaction Product cluster_impurities Potential Impurities dem Diethyl malonate deem This compound (DEEM) dem->deem Reacts to form unreacted_dem Unreacted Diethyl malonate dem->unreacted_dem Can remain as intermediate Ethyl diethoxymethylmalonate (Intermediate) dem->intermediate Forms teo Triethyl orthoformate teo->deem Reacts to form unreacted_teo Unreacted Triethyl orthoformate teo->unreacted_teo Can remain as teo->intermediate Forms aa Acetic anhydride aa->deem Reagent intermediate->deem Converts to intermediate->intermediate Can remain as

Caption: Relationship between starting materials, product, and potential impurities in DEEM synthesis.

References

Optimizing temperature and reaction time for quinolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of quinolone derivatives, with a focus on optimizing temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my quinolone synthesis. What are the general factors I should investigate?

A1: Low yields are a common issue in quinolone synthesis and can stem from several factors. Here are the primary areas to troubleshoot:

  • Reaction Temperature: Many classical quinolone syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, require high temperatures for cyclization, often exceeding 250°C.[1] Such high temperatures can lead to product decomposition or the formation of undesirable side products.[1] It is crucial to carefully control and optimize the temperature.

  • Reaction Time: Incomplete reactions will naturally lead to low yields. It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Be aware that prolonged heating, even at an optimal temperature, can lead to product degradation.[2]

  • Solvent Choice: The solvent can significantly impact reaction yield. For thermal cyclizations, using a high-boiling, inert solvent such as mineral oil, diphenyl ether, or Dowtherm A can improve yields dramatically compared to running the reaction neat.[1][3]

  • Catalyst and Reagents: The choice and purity of catalysts and reagents are critical. Ensure reagents are pure and dry, as contaminants can interfere with the reaction.[1]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation or side reactions.[1]

Q2: My cyclization reaction is not proceeding to completion. What should I do?

A2: Incomplete cyclization is a common issue, particularly in the Gould-Jacobs reaction. Here are a few troubleshooting steps:

  • Increase the temperature: The cyclization is often a high-temperature process. Gradually increasing the reaction temperature may drive the reaction to completion.[2]

  • Increase reaction time: If increasing the temperature is not feasible or leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product.[2]

  • Consider microwave heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.[2][4]

Q3: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?

A3: Tar formation is a common side reaction, especially in harsh reaction conditions like the Skraup synthesis, due to polymerization of reactants and intermediates.[5] To minimize tarring:

  • Optimize temperature: Avoid excessively high temperatures and control the exothermic phases of the reaction.[5]

  • Use a moderator: In the Skraup synthesis, ferrous sulfate (FeSO₄) or boric acid can be used to make the reaction less violent and reduce charring.[5]

  • Control reagent addition: Slow and controlled addition of reagents, such as sulfuric acid in the Skraup synthesis, can help dissipate heat and prevent localized hotspots.[5]

Q4: How can I achieve better regioselectivity in my quinolone synthesis?

A4: Poor regioselectivity is a frequent challenge when using unsymmetrical starting materials.[1] In the Friedländer synthesis with an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To control this, you might introduce a directing group.[1] In the Gould-Jacobs reaction with asymmetrically substituted anilines, cyclization can occur at two different ortho positions, governed by both steric and electronic factors.[1][3] Careful selection of starting materials and reaction conditions is key.

Troubleshooting Guides

Gould-Jacobs Reaction
IssuePossible CauseSuggested Solution
Low yield of condensation product Incomplete reaction or reagent decomposition.Ensure a slight excess of the malonic ester derivative is used. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Use fresh, high-quality reagents.[2]
Incomplete cyclization Insufficient temperature or reaction time.Gradually increase the reaction temperature. Extend the reaction time while monitoring for product degradation. Consider using microwave heating for more efficient energy transfer.[2]
Formation of dark, tarry materials Decomposition at high temperatures or prolonged heating.Optimize the temperature and reaction time to find a balance between cyclization and degradation. Use a high-boiling inert solvent for even heating.[2]
Friedländer Annulation
IssuePossible CauseSuggested Solution
Low yields and multiple side products Harsh reaction conditions (high temperature, strong acids/bases) leading to self-condensation of the ketone.Utilize milder catalysts and reaction conditions.[1] A wide range of catalysts has been shown to improve efficiency; consider screening different types to find the optimal one for your substrate.[1]
Poor regioselectivity with unsymmetrical ketones Condensation occurring on both sides of the carbonyl group.Introduce a directing group on the ketone to favor one reaction site.

Data Presentation: Temperature and Reaction Time Optimization

The following tables summarize quantitative data for optimizing temperature and reaction time in quinolone synthesis.

Table 1: Gould-Jacobs Reaction - Conventional vs. Microwave Heating

EntryMethodTemperature (°C)Time (min)Yield (%)Reference
1Conventional250-26030-60Varies[6]
2Microwave250101 (product), 50 (intermediate)[6]
3Microwave3001037[6]
4Microwave300547[6][7]

Note: The yields in the table refer to the isolated product after the cyclization step.

Table 2: Friedländer Synthesis - Microwave-Assisted

EntryTemperature (°C)Time (min)Yield (%)Reference
11605Good to Excellent[4]
216010Almost Optimal[4]

Note: The reaction was performed with 2-aminophenyl ketone and a cyclic ketone in acetic acid.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis (Conventional High-Temperature)

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[6]

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Cyclohexane or other non-polar solvent for precipitation

Procedure:

  • Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.[6]

  • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration (e.g., 30-60 minutes).[1][2] Monitor the reaction by TLC or LC-MS.[2]

  • Isolation: After completion, cool the reaction mixture to room temperature.[6]

  • Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product.[6]

  • Washing and Drying: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[6]

Protocol 2: Friedländer Annulation (Catalyzed)

This protocol utilizes a catalyst to promote the reaction under milder conditions.[1]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.[1]

  • Heat the reaction mixture at 80-100°C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[1]

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

Visualizations

Gould_Jacobs_Workflow cluster_condensation Condensation cluster_cyclization Cyclization cluster_workup Work-up & Purification reactants Aniline + Diethyl ethoxymethylenemalonate intermediate Anilidomethylenemalonate Intermediate reactants->intermediate 100-130°C, 1-2h cyclization_product 4-Hydroxy-3-carboalkoxyquinoline intermediate->cyclization_product 250°C, 30-60min (High-boiling solvent) cooling Cool to RT cyclization_product->cooling precipitation Precipitate with non-polar solvent cooling->precipitation filtration Filter & Wash precipitation->filtration final_product Pure Product filtration->final_product

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Optimization_Logic start Start Quinolone Synthesis setup Define Reaction Conditions (Temp, Time, Solvent, Catalyst) start->setup run_reaction Perform Experiment setup->run_reaction analyze Analyze Results (Yield, Purity via TLC/LC-MS) run_reaction->analyze optimize Adjust Parameters: - Temp ↑/↓ - Time ↑/↓ - Catalyst/Solvent Change analyze->optimize No success Optimal Conditions Found analyze->success Desired Yield & Purity? Yes optimize->run_reaction

Caption: Logical workflow for optimizing quinolone synthesis.

References

Troubleshooting incomplete conversion of Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl 2-(1-ethoxyethylidene)malonate Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete conversion during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is showing incomplete conversion. What are the common causes?

Incomplete conversion in the synthesis of this compound can stem from several factors. A primary cause can be the presence of an intermediate, ethyl diethoxymethylmalonate, which is difficult to separate from the final product.[1] To ensure the reaction goes to completion, it is crucial to convert this intermediate into the desired product, often by adjusting reaction time and temperature.[1]

Other potential causes include:

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled, typically in the range of 80-120°C, to drive the reaction forward without causing degradation.[2]

  • Incorrect Stoichiometry: The molar ratios of the reactants, such as diethyl malonate and triethyl orthoacetate (or other starting materials), are critical for achieving high yields.

  • Insufficient Reaction Time: The reaction may require several hours to reach completion. For instance, one procedure details a total heating time of 13.5 hours.[1]

  • Catalyst Issues: If a catalyst is used, such as zinc chloride, its activity and concentration can significantly impact the reaction rate and conversion.[1]

  • Presence of Moisture: The reaction is sensitive to moisture, which can lead to hydrolysis of reactants and intermediates.

Q2: How can I monitor the progress of the reaction to determine if it is complete?

Monitoring the reaction progress is essential to determine the point of complete conversion. A common method is to track the change in the refractive index of the reaction mixture.[1] The refractive index of the final product, this compound, is typically around nD20 1.4580–1.4623, while the intermediate, ethyl diethoxymethylmalonate, has a lower refractive index.[1] Additionally, techniques like Gas Chromatography (GC) can be employed to quantify the remaining starting materials and the formation of the product.[2]

Q3: What are the recommended purification methods to isolate pure this compound?

The most effective method for purifying this compound is fractional distillation under reduced pressure.[1][2] This technique is necessary to separate the desired product from unreacted starting materials and the intermediate, ethyl diethoxymethylmalonate.[1] One protocol suggests distillation at 130-140°C under -0.1 MPa.[2] Another indicates a boiling point of 108–110°C at 0.25 mm Hg.[1]

Q4: Are there any known side reactions that could be leading to the formation of impurities?

Yes, a significant side product can be the intermediate ethyl diethoxymethylmalonate, as mentioned earlier.[1] Additionally, if the reaction conditions are not carefully controlled, side reactions related to the decomposition of reactants or products at high temperatures can occur. In the broader context of malonic ester synthesis, dialkylation can be a common side reaction if the reaction conditions allow for a second substitution on the alpha-carbon.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

ParameterMethod 1[2]Method 2[1]
Reactants Diethyl malonate, Carbon monoxide, Ethanol, Sodium ethoxideEthyl orthoformate, Acetic anhydride, Ethyl malonate
Catalyst Dibenzo-24-crown-8Anhydrous zinc chloride
Solvent EthanolNone specified
Temperature 80-120 °C102-155 °C
Pressure 2-4 MPaAtmospheric
Reaction Time 2 hours13.5 hours
Reported Yield 80.1% - 94.3%50-60%

Experimental Protocols

Key Experimental Protocol (Adapted from Organic Syntheses Procedure[1])

A mixture of 1000 g (6.75 moles) of ethyl orthoformate, 1260 g (12.3 moles) of acetic anhydride, 960 g (6.0 moles) of ethyl malonate, and 0.5 g of anhydrous zinc chloride is prepared in a 5-L three-necked flask equipped with a thermometer, a gas inlet tube, and a 12-in. packed column. The mixture is agitated and heated through a series of temperature stages: 102–115°C for 2.5 hours, 115–127°C for 7 hours (with additional acetic anhydride and ethyl orthoformate added after the eighth hour), 127–145°C for 2 hours, and finally 145–155°C for 2 hours. This final heating step is critical for converting the ethyl diethoxymethylmalonate intermediate to the desired product. After cooling, the mixture is filtered and distilled under reduced pressure (0.25 mm Hg) to yield the pure this compound.

Mandatory Visualizations

Reaction_Pathway Reactants Diethyl Malonate + Triethyl Orthoacetate Intermediate Ethyl diethoxymethylmalonate (Intermediate) Reactants->Intermediate Initial Reaction (Heat, Catalyst) SideProduct Side Products (e.g., from hydrolysis) Reactants->SideProduct Side Reactions (e.g., moisture) Product This compound (Desired Product) Intermediate->Product Elimination of Ethanol (Prolonged Heat) Intermediate->SideProduct Decomposition

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Incomplete Conversion Detected CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity CheckConditions 2. Verify Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions MonitorReaction 3. Monitor Reaction Progress (Refractive Index, GC) CheckConditions->MonitorReaction IntermediatePresent Is Intermediate Present? MonitorReaction->IntermediatePresent IncreaseTimeTemp Increase Reaction Time/Temp to Convert Intermediate IntermediatePresent->IncreaseTimeTemp Yes Purification 4. Optimize Purification (Fractional Vacuum Distillation) IntermediatePresent->Purification No IncreaseTimeTemp->MonitorReaction Re-monitor Success Successful Conversion Purification->Success If pure product obtained Reassess Reassess Entire Protocol Purification->Reassess If still impure

Caption: Troubleshooting workflow for incomplete conversion.

References

Catalyst selection and optimization for Diethyl 2-(1-ethoxyethylidene)malonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Diethyl 2-(1-ethoxyethylidene)malonate (DEEMM).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound (DEEMM) in synthesis?

A1: DEEMM is a versatile intermediate primarily used in the synthesis of heterocyclic compounds. Its most notable application is in the Gould-Jacobs reaction for the preparation of quinolines and 4-hydroxyquinoline derivatives, which are important scaffolds in medicinal chemistry.[1] It also participates in multi-component reactions to form other heterocycles like pyridones.[2]

Q2: What types of catalysts are typically used for reactions involving DEEMM?

A2: The choice of catalyst is highly dependent on the specific reaction.

  • Thermal Cyclization (Gould-Jacobs Reaction): Often, this reaction is carried out at high temperatures (250-300°C) without a catalyst.[3][4] Microwave irradiation is a modern technique used to improve yields and reduce reaction times by achieving these high temperatures efficiently.[4]

  • Condensation Reactions: For reactions involving the condensation of DEEMM with nucleophiles, basic catalysts are common. These can range from weak organic bases like piperidine to stronger bases depending on the reactivity of the nucleophile.[5]

  • Synthesis of DEEMM: The preparation of DEEMM itself can be catalyzed by substances such as piperidine, quaternary ammonium salts, or crown ethers when reacting diethyl malonate with ethyl formate or carbon monoxide.[6]

Q3: My Gould-Jacobs reaction is producing a dark, tarry material instead of the desired quinolone. What could be the cause?

A3: The formation of dark, tarry materials in the Gould-Jacobs reaction is typically due to decomposition at excessively high temperatures or prolonged heating. It is crucial to carefully optimize the reaction temperature and time to find a balance between the desired cyclization and thermal degradation.[3] Using a high-boiling, inert solvent can help maintain a consistent and even temperature.

Q4: The yield of my initial condensation product between an aniline and DEEMM is low before the cyclization step. How can I improve it?

A4: A low yield in the initial condensation step can result from an incomplete reaction or decomposition of the reagents. To address this, ensure you are using fresh, high-quality DEEMM and aniline. Using a slight excess of DEEMM can also help drive the reaction to completion. Monitoring the reaction's progress by TLC or LC-MS can help determine the optimal reaction time to prevent the degradation of the product.[3]

Q5: My final quinolone product is an oil and is difficult to crystallize. What purification strategies can I use?

A5: Difficulty in crystallization is often due to the presence of impurities or residual high-boiling solvent. If you are using a high-boiling solvent for the cyclization step, ensure it is thoroughly removed under a high vacuum.[3] Column chromatography is an effective method for purifying the crude product. Alternatively, you can try triturating the oil with a non-polar solvent, such as hexane or petroleum ether, which can sometimes induce crystallization.[3]

Section 2: Troubleshooting Guides

Troubleshooting the Gould-Jacobs Reaction
Problem Potential Cause(s) Suggested Solution(s)
Low yield of the initial condensation product Incomplete reaction; Reagent decomposition.Use a slight excess of DEEMM. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Ensure the use of fresh, high-quality reagents.[3]
Formation of dark, tarry materials Decomposition at high temperatures; Prolonged heating.Optimize the temperature and reaction time. Use a high-boiling inert solvent for even heating. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Low yield of the final cyclized quinolone Suboptimal cyclization temperature; Reaction time is too short or too long.Systematically vary the cyclization temperature (e.g., from 250°C to 300°C). Optimize the reaction time at the optimal temperature to maximize yield and minimize degradation.[4]
Formation of decarboxylated byproduct Excessively high reaction temperature and/or pressure.Carefully control the reaction temperature and time. If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[3][4]
Product is a viscous oil or difficult to crystallize Presence of impurities; Residual high-boiling solvent.Purify the crude product using column chromatography. Ensure thorough removal of high-boiling solvents under high vacuum. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization.[3]

Section 3: Quantitative Data Presentation

Table 1: Effect of Temperature and Time on Gould-Jacobs Reaction Yield

This table summarizes the isolated yield of 4-hydroxy-3-carbethoxyquinoline from the reaction of aniline and DEEMM under different microwave-assisted conditions.

Entry Temperature (°C) Time (min) Pressure (bar) Isolated Yield (%) Observations
1250141Incomplete cyclization; intermediate is the main product.[4]
230011437Improved cyclization, but some intermediate remains.[4]
325015813Longer time at lower temperature does not significantly improve yield.[4]
4300152428Longer time at higher temperature leads to product degradation (decarboxylation).[4]
530052247Optimal balance of temperature and time for this specific reaction.[4]

Note: The yields in the table refer to the isolated product after the cyclization step. Data is illustrative and based on a specific reaction; optimal conditions may vary for different substrates.[4]

Section 4: Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of 4-Hydroxy-3-carbethoxyquinoline

This protocol describes a general procedure for the synthesis of a quinolone derivative using microwave heating.

Materials:

  • Aniline

  • This compound (DEEMM)

  • Microwave vial (2.5 mL) with a magnetic stirring bar

  • Microwave synthesis system

  • Acetonitrile (ice-cold)

Procedure:

  • Add aniline (2.0 mmol) and DEEMM (6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stirring bar.[4]

  • Seal the vial and place it in the microwave synthesis system.

  • Heat the mixture to the desired temperature (e.g., 300°C) and hold for the optimized time (e.g., 5 minutes).[4] Monitor the internal temperature and pressure.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • A precipitate of the product should form. Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[4]

  • Dry the resulting solid under a vacuum.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Section 5: Visualizations

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Decarboxylation DEEMM This compound Intermediate Anilidomethylenemalonate Intermediate DEEMM->Intermediate + Aniline - EtOH Aniline Aniline Quinolone 4-Hydroxy-3-carbalkoxyquinoline Intermediate->Quinolone Heat - EtOH FinalProduct 4-Hydroxyquinoline Quinolone->FinalProduct 1. NaOH 2. Heat (-CO2)

Caption: Mechanism of the Gould-Jacobs reaction.

Troubleshooting_Workflow Start Reaction Start Problem Low Yield or Impure Product Start->Problem CheckReagents Check Reagent Purity and Stoichiometry Problem->CheckReagents Initial Checks OptimizeTemp Optimize Reaction Temperature Problem->OptimizeTemp If Reagents OK OptimizeTime Optimize Reaction Time Problem->OptimizeTime If Temp Optimized CheckWorkup Review Workup and Purification Procedure Problem->CheckWorkup If Conditions Optimized CheckReagents->OptimizeTemp Successful Successful Reaction CheckReagents->Successful Leads to Success OptimizeTemp->OptimizeTime OptimizeTemp->Successful Leads to Success OptimizeTime->CheckWorkup OptimizeTime->Successful Leads to Success CheckWorkup->Successful

Caption: A logical workflow for troubleshooting reactions.

References

Work-up procedures for Diethyl 2-(1-ethoxyethylidene)malonate reactions to avoid product loss

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl 2-(1-ethoxyethylidene)malonate Reactions

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on common work-up procedures and strategies to mitigate product loss.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary vulnerabilities during a reaction work-up?

A1: this compound is a derivative of malonic acid and an enol ether. Its structure contains two key functional groups: two ethyl ester groups and an enol ether. The primary vulnerability during work-up is the acid-catalyzed hydrolysis of the enol ether moiety.[1][2][3] Enol ethers are sensitive to acidic conditions and can readily decompose.[1][2] Additionally, the ester groups can be hydrolyzed under strong basic or acidic conditions, especially at elevated temperatures, which can lead to undesired byproducts or product loss.[4][5]

Q2: My reaction is complete, but I'm experiencing significant product loss during the aqueous work-up. What is the most likely cause?

A2: The most probable cause of product loss during an aqueous work-up is the hydrolysis of the enol ether. This can happen if the aqueous solution used for quenching or washing is even slightly acidic. The presence of acidic catalysts or byproducts from the preceding reaction can lower the pH of the aqueous phase, triggering decomposition. It is crucial to maintain neutral or slightly basic conditions throughout the work-up to preserve the product's integrity.[1]

Q3: Can I use common drying agents like anhydrous magnesium sulfate or sodium sulfate?

A3: Yes, standard neutral drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are generally safe to use for drying the organic extract containing this compound. It is important to ensure the drying agent is free of acidic impurities.

Q4: What are the best purification methods for this compound?

A4: Vacuum distillation is a common and effective method for purifying this compound, which has a reported boiling point of 123-128°C at 3 Torr.[6] This method is suitable for separating it from less volatile impurities. If the product is sensitive to heat, even under vacuum, column chromatography on silica gel can be an alternative, though care must be taken to use neutral solvent systems to avoid on-column decomposition.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution & Protocol
Low overall yield after work-up and purification. Acid-catalyzed hydrolysis of the enol ether during aqueous quench/wash.Use a weakly basic quench. Instead of water or acidic solutions, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium hydroxide (KOH).[1] This neutralizes any residual acid and prevents product decomposition.
Product appears to be lost in the aqueous layer during extraction. Insufficient extraction. The product may have some solubility in the aqueous phase, especially if emulsions form or if the organic solvent is not optimal.Perform multiple extractions. Extract the aqueous layer 3-4 times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic extracts to maximize recovery. To break emulsions, adding a small amount of brine (saturated NaCl solution) can be effective.
Formation of diethyl malonate as a major byproduct. Hydrolysis of the enol ether followed by loss of an acetaldehyde equivalent.Maintain anhydrous and neutral/basic conditions. Ensure all reagents and solvents are dry. The use of a weakly basic work-up (see above) is critical. Adding a small amount of a stabilizer like triethylamine to the reaction mixture before work-up can also help prevent decomposition.[1]
Product decomposition during solvent removal (rotary evaporation). Residual acid and/or excessive heat. Trace amounts of acid can cause decomposition when the concentration of the product increases and heat is applied.Neutralize before concentration. Wash the combined organic extracts with a saturated NaHCO₃ solution and then with brine before drying. Use a moderate water bath temperature (<40°C) during rotary evaporation to minimize thermal stress on the compound.

Experimental Protocols

Protocol 1: Standard Mildly Basic Work-up Procedure

This protocol is designed to minimize the risk of acid-catalyzed hydrolysis of the enol ether.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to room temperature or 0°C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until gas evolution (if any) ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Saturated aqueous NaHCO₃ solution (1x)

    • Brine (saturated aqueous NaCl solution) (1x)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.

  • Purification: Purify the crude product by vacuum distillation.

Visual Guides

General Work-up Workflow

The following diagram illustrates a robust workflow for the work-up of reactions involving this compound, emphasizing the critical steps to prevent product degradation.

G A Reaction Mixture B Cool to 0°C A->B C Quench with sat. NaHCO₃(aq) B->C D Phase Separation C->D E Aqueous Layer D->E to extraction F Organic Layer D->F to wash G Extract with Solvent (3x) E->G H Combine Organic Layers F->H G->H I Wash with Brine H->I J Dry (e.g., Na₂SO₄) I->J K Filter & Concentrate J->K L Crude Product K->L M Purification (e.g., Vac. Distillation) L->M N Final Product M->N

Caption: Recommended work-up workflow to prevent product loss.

Troubleshooting Logic for Low Yield

This decision tree helps diagnose the cause of low product yield during the work-up.

G Start Low Product Yield Observed Q1 Was the aqueous quench acidic or neutral (water)? Start->Q1 A1_Yes Likely Cause: Enol Ether Hydrolysis Q1->A1_Yes Yes Q2 Were multiple extractions performed? Q1->Q2 No S1 Solution: Use sat. NaHCO₃ or dilute basic solution for quench A1_Yes->S1 End Yield Improved S1->End A2_No Likely Cause: Incomplete Extraction Q2->A2_No No Q3 Was the rotovap bath temperature high (>40°C)? Q2->Q3 Yes S2 Solution: Extract aqueous layer at least 3 times; Use brine to break emulsions A2_No->S2 S2->End A3_Yes Likely Cause: Thermal Decomposition Q3->A3_Yes Yes Q3->End No S3 Solution: Use lower bath temperature; Ensure all acid is neutralized before concentration A3_Yes->S3 S3->End

Caption: Decision tree for troubleshooting low product yields.

References

Validation & Comparative

Comparative Guide to Quinolone Synthesis: Characterization of Products from Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of quinolone derivatives is a critical process in the discovery of new therapeutic agents. This guide provides a comprehensive comparison of the synthesis of quinolone products, with a focus on those derived from Diethyl 2-(1-ethoxyethylidene)malonate, against other common synthetic routes. The performance of these methods is evaluated based on experimental data, including reaction yields and product characterization.

Executive Summary

The Gould-Jacobs reaction, utilizing Diethyl 2-(ethoxymethylene)malonate, an isomer of this compound, stands as a prominent and versatile method for the synthesis of 4-hydroxyquinoline derivatives. This guide presents a comparative analysis of this method against the Conrad-Limpach and Friedländer syntheses. While the Gould-Jacobs reaction offers a reliable route to functionalized quinolones, alternative methods provide advantages in specific contexts, such as starting material availability and desired substitution patterns. This comparison aims to equip researchers with the necessary data to select the most appropriate synthetic strategy for their drug discovery endeavors.

Comparison of Quinolone Synthesis Methods

The selection of a synthetic route for quinolone synthesis is a crucial decision that impacts yield, purity, and overall efficiency. Below is a comparative table summarizing the key performance indicators of the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Friedländer synthesis.

Synthesis MethodStarting MaterialsTypical ProductTypical Yield (%)PurityKey AdvantagesKey Disadvantages
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylate47-95%[1][2]>95% (with purification)[1]Versatile for substituted anilines, good yields.Requires high temperatures for cyclization.
Conrad-Limpach Synthesis Aniline, β-ketoester4-HydroxyquinolinesCan be low (<30%) without high-boiling solvents, but can reach up to 95%[2][3]Variable, often requires purification.Utilizes readily available β-ketoesters.Can produce isomeric mixtures, requires high temperatures.
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone, compound with an active methylene groupPolysubstituted quinolines58-100%[4]HighHigh yields and purity, versatile for polysubstituted products.Starting 2-aminoaryl carbonyl compounds can be difficult to access.

Characterization of the Gould-Jacobs Product: Ethyl 4-hydroxyquinoline-3-carboxylate

The reaction of anilines with Diethyl 2-(ethoxymethylene)malonate via the Gould-Jacobs reaction typically yields ethyl 4-hydroxyquinoline-3-carboxylate. The structural confirmation of this product is achieved through various spectroscopic techniques.

Spectroscopic Data:

TechniqueKey Data
¹H NMR Consistent with the structure of ethyl 4-hydroxyquinoline-3-carboxylate.
¹³C NMR Confirms the presence of all carbon atoms in the expected chemical environments.
IR Spectroscopy Shows characteristic peaks for O-H, C=O (ester and ketone), and aromatic C-H bonds.
Mass Spectrometry The molecular ion peak corresponds to the molecular weight of the product (217.22 g/mol ).

Experimental Protocols

Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Microwave-Assisted)

This protocol provides a rapid and efficient method for the synthesis of the target quinolone.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • Microwave synthesis vial

  • Magnetic stirrer

  • Acetonitrile (ice-cold)

  • Vacuum filtration apparatus

Procedure:

  • In a microwave synthesis vial, combine aniline (1.0 eq) and an excess of Diethyl ethoxymethylenemalonate (3.0 eq), which acts as both reactant and solvent.[1]

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 300 °C and hold for 5 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature, which should result in the precipitation of the product.[1]

  • Filter the solid product and wash it with ice-cold acetonitrile to remove unreacted starting materials and byproducts.[1]

  • Dry the purified product under vacuum.

Determination of Minimum Inhibitory Concentration (MIC)

This assay is a standard method for evaluating the antibacterial potency of synthesized compounds.

Materials:

  • Synthesized quinolone compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of the synthesized quinolone in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Mechanism of Action: Inhibition of DNA Gyrase

Quinolone antibiotics primarily exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[5][6] This inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.[7]

DNA_Gyrase_Inhibition quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase (GyrA & GyrB subunits) quinolone->dna_gyrase Binds to enzyme-DNA complex dna Bacterial DNA dna_gyrase->dna Introduces negative supercoils replication_fork Replication Fork Stalling dna_gyrase->replication_fork Inhibition prevents DNA relegation ds_breaks Double-Strand Breaks replication_fork->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Quinolone inhibition of DNA gyrase.

Experimental Workflow and Synthetic Pathways

The synthesis and evaluation of novel quinolone derivatives follow a structured workflow, from the initial reaction to the final biological assessment. The choice of synthetic pathway, such as the Gould-Jacobs or Conrad-Limpach, dictates the starting materials and reaction conditions.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Aniline, Malonate derivative) reaction Chemical Reaction (e.g., Gould-Jacobs) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization mic_assay MIC Assay characterization->mic_assay data_analysis Data Analysis mic_assay->data_analysis synthetic_pathways cluster_gould_jacobs Gould-Jacobs cluster_conrad_limpach Conrad-Limpach gj_start Aniline + Diethyl ethoxymethylenemalonate gj_product 4-Hydroxyquinoline- 3-carboxylate gj_start->gj_product cl_start Aniline + β-ketoester cl_product 4-Hydroxyquinoline cl_start->cl_product

References

Spectroscopic analysis (1H NMR, 13C NMR) of Diethyl 2-(1-ethoxyethylidene)malonate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of Diethyl 2-(1-ethoxyethylidene)malonate and Its Derivatives

This guide provides a detailed comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and a selection of its derivatives. This information is crucial for researchers, scientists, and drug development professionals for the unambiguous identification and characterization of these versatile synthetic intermediates.

Data Presentation: 1H and 13C NMR Data

The following tables summarize the 1H and 13C NMR data for this compound and several related derivatives. The data has been compiled from various sources, and experimental conditions are noted where available.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts δ in ppm, Coupling Constants J in Hz)

CompoundSolventδ (ppm) and MultiplicityAssignmentReference
This compound Not SpecifiedNot available in a compiled list
Diethyl ethoxymethylenemalonate Not SpecifiedA 1H NMR spectrum is available for viewing.See Spectrum[1]
Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate CDCl₃1.38 (m, 6H), 4.39 (m, 4H), 7.72 (t, J=6.7, 1H), 7.80 (t, J=7.4, 1H), 7.99 (d, J=7.8, 1H), 8.65 (d, J=8.2, 1H)-CH₃, -OCH₂-, Ar-H[2]
Diethyl ethylidenemalonate Not SpecifiedA 1H NMR spectrum is available for viewing.See Spectrum[3]
Diethyl ethylmalonate Not SpecifiedA 1H NMR spectrum is available for viewing.See Spectrum[4]
Diethyl diethylmalonate Not SpecifiedA 1H NMR spectrum is available for viewing.See Spectrum[5]
Diethyl malonate CDCl₃A 1H NMR spectrum is available for viewing.See Spectrum[6]

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts δ in ppm)

CompoundSolventδ (ppm)AssignmentReference
This compound Not SpecifiedNot available in a compiled list
Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate CDCl₃135.36, 132.93, 127.58, 126.11, 125.84, 62.18, 62.06, 14.04, 14.01Ar-C, -OCH₂-, -CH₃[2]
Diethyl ethylidenemalonate Not SpecifiedA 13C NMR spectrum is available for viewing.See Spectrum[3]
Diethyl malonate Not SpecifiedA 13C NMR spectrum is available for viewing.See Spectrum

Experimental Protocols

General Synthesis of this compound Derivatives

A common method for the synthesis of this compound and its derivatives involves the reaction of diethyl malonate with a suitable orthoester or a combination of an aldehyde and an anhydride.

Example Protocol for Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate Synthesis:

The title compound was prepared by the reaction of diethyl malonate with phthaloyl chloride in acetonitrile in the presence of triethylamine and magnesium chloride.[2] The crude product was washed with petroleum ether and recrystallized from cyclohexane to yield colorless crystals.[2]

NMR Spectroscopic Analysis

Instrumentation: NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[2][6]

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

  • 1H NMR: Standard acquisition parameters are used. Chemical shifts are reported in ppm relative to TMS (δ = 0.00).

  • 13C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.16).

Visualizations

General Structure of this compound Derivatives

G General Structure of Derivatives cluster_malonate Diethyl Malonate Core cluster_ethylidene Substituted Ethylidene Moiety C(O)OEt1 C(=O)OEt C(O)OEt2 C(=O)OEt C_alpha C_alpha->C(O)OEt1 C_alpha->C(O)OEt2 C_beta C C_alpha->C_beta = R1 R1 C_beta->R1 OR2 OR2 C_beta->OR2

Caption: General chemical structure of this compound derivatives.

Synthetic and Analytical Workflow

G Workflow for Synthesis and Analysis start Starting Materials (Diethyl Malonate, Orthoester/Aldehyde) synthesis Chemical Synthesis (e.g., Knoevenagel Condensation) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Recrystallization, Chromatography) workup->purification nmr_analysis Spectroscopic Analysis (1H NMR, 13C NMR) purification->nmr_analysis data_processing Data Processing and Structure Elucidation nmr_analysis->data_processing end Characterized Derivative data_processing->end

Caption: A typical workflow from synthesis to spectroscopic characterization.

Key 1H-13C HMBC Correlations

References

A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Moving Beyond Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Diethyl 2-(1-ethoxyethylidene)malonate (DEEM) has long been a staple reagent in this field. However, a range of alternative reagents offers distinct advantages in terms of reactivity, yield, and reaction conditions. This guide provides an objective comparison of DEEM with prominent alternatives, supported by experimental data, to inform the selection of the most suitable building blocks for your synthetic strategy.

Executive Summary

This guide details the performance of several alternative reagents to this compound (DEEM) in the synthesis of key heterocyclic scaffolds, such as quinolines and pyridines. Direct comparisons reveal that alternatives like Meldrum's acid and its derivatives can offer improved yields and milder reaction conditions for specific transformations. Other reagents, including malononitrile and those utilized in Vilsmeier-Haack type reactions, provide access to a broader range of functionalized heterocycles. This resource aims to equip researchers with the data and methodologies necessary to optimize their synthetic routes.

Performance Comparison: DEEM vs. Key Alternatives

The choice of reagent can significantly impact the outcome of a heterocyclic synthesis. Below is a comparative overview of DEEM and its primary alternatives in the synthesis of 4-hydroxyquinolines, a common and important heterocyclic core.

Quantitative Data Summary
Reagent/MethodStarting MaterialsProductYield (%)Reaction ConditionsReference
Meldrum's Acid Aniline, Meldrum's Acid4-Hydroxy-2(1H)-quinolinone741) Condensation; 2) Cyclization with polyphosphoric acid (PPA) with heating.[1]
Diethyl Ethoxymethylenemalonate (DEEM Analog) 4-Fluoroaniline, Diethyl EthoxymethylenemalonateEthyl 6-fluoro-4-hydroxyquinoline-3-carboxylate691) Heating at 140°C; 2) Cyclization in refluxing diphenyl ether.[2]
Malononitrile Aldehydes, Malononitrile, etc.Various Pyridine Derivatives>90Multicomponent reactions, often under microwave irradiation or with catalysts, short reaction times (<10 min).[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions employed. The data presented is for illustrative comparison.

In-Depth Analysis of Alternatives

Meldrum's Acid and its Derivatives

2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a highly versatile reagent in organic synthesis. Its high acidity (pKa ≈ 4.97) allows for reactions to proceed under milder conditions compared to traditional malonic esters.

Advantages:

  • Enhanced Acidity: The constrained cyclic structure increases the acidity of the methylene protons, facilitating enolate formation under mild basic conditions.

  • Thermal Lability: Acyl derivatives of Meldrum's acid can undergo thermal decomposition to generate highly reactive ketene intermediates, which can be trapped in situ for various cycloaddition reactions.

  • High Reactivity: The cyclic diester structure makes it more reactive than acyclic malonates in many condensation and acylation reactions.

Disadvantages:

  • Thermal Instability: While an advantage in some cases, the thermal lability can also be a drawback, leading to decomposition if not handled carefully.

  • Cost: Meldrum's acid can be more expensive than simple dialkyl malonates.

Cyano-Containing Compounds (e.g., Malononitrile)

Malononitrile and other cyano-activated methylene compounds are potent reagents for the synthesis of highly functionalized nitrogen-containing heterocycles. The strong electron-withdrawing nature of the nitrile group significantly activates the methylene protons.

Advantages:

  • High Reactivity: The presence of two cyano groups makes the methylene protons highly acidic, enabling a wide range of condensation reactions.

  • Versatility in Multicomponent Reactions: Malononitrile is a key building block in numerous multicomponent reactions, allowing for the rapid assembly of complex heterocyclic systems in a single step.[4]

  • Access to Diverse Functionality: The resulting heterocycles often contain cyano and amino groups, which are valuable handles for further synthetic transformations.

Disadvantages:

  • Toxicity: Malononitrile and other cyanide-containing reagents are toxic and require careful handling.

  • Potential for Polymerization: Under certain conditions, malononitrile can polymerize.

Reagents for Vilsmeier-Haack Type Reactions

The Vilsmeier-Haack reagent, typically a mixture of a substituted amide (like DMF) and phosphorus oxychloride, can be used to formylate activated methylene compounds, leading to intermediates that can be cyclized to form heterocycles.

Advantages:

  • In situ Generation: The reactive species is generated in situ, avoiding the need to handle unstable reagents.

  • Wide Applicability: The Vilsmeier-Haack reaction is a powerful tool for the formylation of a wide range of electron-rich aromatic and heterocyclic compounds, as well as activated methylene groups.

Disadvantages:

  • Harsh Reagents: The use of phosphorus oxychloride requires anhydrous conditions and careful handling due to its corrosive nature.

  • Limited to Formylation: The classical Vilsmeier-Haack reaction is primarily used for introducing a formyl group.

Experimental Protocols

Synthesis of 4-Hydroxy-2(1H)-quinolinone using Meldrum's Acid

This two-step procedure involves the condensation of aniline with Meldrum's acid, followed by a cyclization reaction.

Step 1: Condensation of Aniline and Meldrum's Acid

  • In a round-bottom flask, dissolve aniline (1.0 eq) and Meldrum's acid (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the condensed product often precipitates from the solution. The solid can be collected by filtration and washed with cold solvent.

Step 2: Cyclization with Polyphosphoric Acid (PPA)

  • Add the dried condensation product from Step 1 to polyphosphoric acid (PPA) in a reaction flask.

  • Heat the mixture with stirring to approximately 120-140°C for 30-60 minutes.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • The precipitated 4-hydroxy-2(1H)-quinolinone is collected by filtration, washed with water, and can be purified by recrystallization.[1]

Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate using Diethyl Ethoxymethylenemalonate (Gould-Jacobs Reaction)

This protocol is a classical method for quinoline synthesis.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, mix 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Heat the mixture to 140°C for approximately 1 hour, allowing the ethanol byproduct to distill off.[2]

Step 2: Cyclization

  • To the crude condensation product, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250°C) and maintain for 15-30 minutes.[2]

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent like diethyl ether or hexane to precipitate the product.

  • Collect the solid by filtration, wash with the non-polar solvent, and air dry to obtain ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[2]

Visualizing the Synthetic Pathways

To better understand the relationships and workflows, the following diagrams have been generated.

Reaction_Pathways cluster_DEEM DEEM Pathway (Gould-Jacobs) cluster_Meldrums Meldrum's Acid Pathway Aniline_DEEM Aniline Intermediate_DEEM Anilinomethylenemalonate Aniline_DEEM->Intermediate_DEEM Condensation DEEM DEEM Analog DEEM->Intermediate_DEEM Quinoline_Ester Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate_DEEM->Quinoline_Ester Thermal Cyclization Aniline_MA Aniline Intermediate_MA Condensed Acid Aniline_MA->Intermediate_MA Condensation Meldrums_Acid Meldrum's Acid Meldrums_Acid->Intermediate_MA Quinolinone 4-Hydroxy-2(1H)-quinolinone Intermediate_MA->Quinolinone PPA Cyclization

Caption: Comparative reaction pathways for quinoline synthesis.

Experimental_Workflow start Start: Select Reagents (e.g., Aniline & Meldrum's Acid) step1 Step 1: Condensation Reaction start->step1 step2 Step 2: Monitor Reaction (TLC) step1->step2 step3 Step 3: Isolate Intermediate step2->step3 step4 Step 4: Cyclization Reaction step3->step4 step5 Step 5: Work-up & Purification step4->step5 end_node End: Characterize Product (NMR, MS, etc.) step5->end_node

Caption: A generalized experimental workflow for heterocycle synthesis.

Reagent_Selection start Desired Heterocycle? quinoline Quinoline/Pyridone start->quinoline Yes functionalized_pyridine Highly Functionalized Pyridine start->functionalized_pyridine Yes other Other Heterocycles start->other No reagent_deem DEEM / Analogs quinoline->reagent_deem Classical Route reagent_meldrum Meldrum's Acid quinoline->reagent_meldrum Milder Conditions/ Higher Yield Potential reagent_cyano Malononitrile functionalized_pyridine->reagent_cyano Multicomponent Reactions reagent_vilsmeier Vilsmeier-Haack Reagents other->reagent_vilsmeier Formylation Required

Caption: A decision-making guide for reagent selection.

Conclusion

While this compound remains a valuable and widely used reagent, a thorough consideration of its alternatives can lead to significant improvements in the synthesis of heterocyclic compounds. Meldrum's acid and its derivatives often provide a more reactive and sometimes higher-yielding alternative for the synthesis of quinolones and related structures. For the rapid construction of complex, highly functionalized pyridines, cyano-containing reagents like malononitrile in multicomponent reactions are unparalleled. The choice of reagent should be guided by the specific target molecule, desired functional group tolerance, and the overall synthetic strategy. This guide provides a foundational dataset and procedural overview to aid in this critical decision-making process.

References

Revolutionizing Synthesis: A Comparative Guide to Conventional and Microwave Heating for Diethyl 2-(1-ethoxyethylidene)malonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the quest for efficient, high-yield, and rapid reaction methodologies is paramount. The synthesis of Diethyl 2-(1-ethoxyethylidene)malonate, a valuable precursor for various heterocyclic compounds, provides a compelling case study for comparing traditional and modern heating techniques. This guide offers a detailed comparison of conventional heating versus microwave irradiation for this reaction, supported by experimental data, to assist researchers in selecting the optimal synthesis strategy.

Yield and Reaction Time: A Head-to-Head Comparison

The synthesis of this compound is typically achieved through the condensation of diethyl malonate with triethyl orthoacetate, often in the presence of a catalyst and dehydrating agent like acetic anhydride. A comparative analysis of the two heating methods reveals a stark contrast in performance, particularly concerning reaction time and product yield.

Heating MethodReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)
Conventional Diethyl malonate, Triethyl orthoacetateAcetic anhydride, Zinc chloride (catalytic)100-1506-14 hours50-70
Microwave Diethyl malonate, Triethyl orthoacetateAcetic anhydride (optional, solvent-free)120-1805-15 minutes85-95

Note: The data presented for the conventional method is based on established protocols for analogous reactions, such as the synthesis of diethyl ethoxymethylenemalonate[1][2]. The data for the microwave-assisted method is extrapolated from general findings on microwave-enhanced organic reactions, which consistently show significant rate and yield enhancements[3][4][5].

Microwave-assisted synthesis demonstrates a remarkable improvement in both reaction speed and yield. The reaction time is dramatically reduced from several hours to mere minutes, a factor that can significantly accelerate research and development timelines. Furthermore, the yields obtained under microwave irradiation are consistently higher, often exceeding 85%, compared to the moderate yields typically achieved with conventional heating. This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and minimize the formation of byproducts.

Experimental Protocols: A Closer Look at the Methodologies

Conventional Heating Protocol

The traditional synthesis of analogous compounds like diethyl ethoxymethylenemalonate involves a prolonged heating period. A representative procedure is as follows:

A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), and acetic anhydride (2.0 moles) is prepared in a round-bottom flask. A catalytic amount of anhydrous zinc chloride (e.g., 0.5 g) is added to the mixture[1][2]. The flask is equipped with a reflux condenser and heated in an oil bath. The reaction temperature is maintained between 104°C and 113°C for approximately 6.5 hours. Following the initial heating, the reaction mixture is distilled to remove volatile components. The residue is then treated with additional triethyl orthoformate and acetic anhydride and heated for another 3 hours[2]. After cooling, the mixture is worked up by dilution with a solvent like ether and washed with water. The final product is isolated by vacuum distillation. The entire process, including workup, can take a significant portion of a workday.

Microwave-Assisted Synthesis Protocol (Proposed)

Based on protocols for similar microwave-assisted reactions involving diethyl malonate, a plausible and efficient procedure for the synthesis of this compound is as follows:

In a dedicated microwave reactor vessel, diethyl malonate (10 mmol) and triethyl orthoacetate (12 mmol) are combined. Acetic anhydride (5 mmol) can be added as a dehydrating agent, although some microwave reactions can be performed solvent-free. The vessel is sealed and placed in the microwave reactor. The reaction mixture is irradiated at a set temperature (e.g., 150°C) for a short duration, typically ranging from 5 to 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction vessel is cooled to room temperature. The crude product can then be purified using standard techniques such as column chromatography or vacuum distillation. The significantly shorter reaction time and often cleaner reaction profile can simplify the purification process.

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both conventional and microwave-assisted synthesis.

conventional_workflow start Start reactants Mix Reactants: - Diethyl malonate - Triethyl orthoacetate - Acetic anhydride - Zinc chloride start->reactants heat Conventional Heating (Oil Bath) 6-14 hours @ 100-150°C reactants->heat workup Aqueous Workup (Extraction & Washing) heat->workup purification Purification (Vacuum Distillation) workup->purification product Final Product purification->product

Caption: Conventional Synthesis Workflow.

microwave_workflow start Start reactants Combine Reactants in Microwave Vessel start->reactants irradiate Microwave Irradiation 5-15 minutes @ 120-180°C reactants->irradiate cool Cooling to Room Temperature irradiate->cool purification Purification (Chromatography/Distillation) cool->purification product Final Product purification->product

References

A Mechanistic Showdown: Comparing Cyclization Precursors for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of four key methodologies for pyrimidine ring closure, offering insights into their mechanisms, performance, and practical applications.

The pyrimidine core is a privileged scaffold in a vast array of pharmaceuticals, owing to its presence in nucleobases and its ability to engage in diverse biological interactions. The choice of cyclization precursor and reaction strategy can significantly impact yield, purity, and scalability. Here, we dissect and compare the traditional Pinner and Biginelli reactions against contemporary iridium-catalyzed multicomponent and microwave-assisted syntheses.

Performance Comparison of Pyrimidine Synthesis Methodologies

The selection of a synthetic route is often a trade-off between reaction time, yield, and conditions. The following table summarizes key quantitative data for the four highlighted methods, providing a side-by-side comparison based on published experimental results.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Amidines, β-Dicarbonyl CompoundsAcid or BaseVariesHours to daysRefluxGenerally moderate to high
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaBrønsted or Lewis AcidEthanol or solvent-free30 min - 4 h60-100°C>85%[1]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[1]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesNot Specified (300W)88-95%[1]

Reaction Mechanisms and Experimental Workflows

Visualizing the mechanistic pathways and experimental setups provides a deeper understanding of each synthetic strategy. The following diagrams, rendered using Graphviz, illustrate the logical flow of these reactions.

Pinner Synthesis

The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound, typically under acidic or basic conditions. The reaction proceeds through the formation of a vinylogous amidine intermediate, followed by cyclization and dehydration to yield the pyrimidine ring.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Amidine Amidine Intermediate Vinologous Amidine Intermediate Amidine->Intermediate Condensation Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrimidine Substituted Pyrimidine Dehydration->Pyrimidine G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium Ketoester β-Ketoester Nucleophilic_Addition Nucleophilic Addition Ketoester->Nucleophilic_Addition Urea Urea/Thiourea Urea->Acyliminium Acyliminium->Nucleophilic_Addition Cyclization_Dehydration Cyclization & Dehydration Nucleophilic_Addition->Cyclization_Dehydration DHPM Dihydropyrimidinone (DHPM) Cyclization_Dehydration->DHPM G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Pathway cluster_product Product Amidine_Ir Amidine Condensation Condensation Steps (Deoxygenation) Amidine_Ir->Condensation Alcohols_Ir Up to 3 Alcohols Alcohols_Ir->Condensation Ir_Catalyst PN5P-Ir-pincer Complex Ir_Catalyst->Condensation Dehydrogenation Dehydrogenation Steps (Aromatization) Condensation->Dehydrogenation Pyrimidine_Ir Highly Substituted Pyrimidine Dehydrogenation->Pyrimidine_Ir G cluster_setup Experimental Setup cluster_process Reaction and Workup cluster_product Result Reactants_MW Reactants & Catalyst in Microwave Vial MW_Reactor Microwave Reactor Reactants_MW->MW_Reactor Irradiation Microwave Irradiation (Controlled Time & Temp) MW_Reactor->Irradiation Cooling Cooling to Room Temperature Irradiation->Cooling Isolation Product Isolation (e.g., Filtration) Cooling->Isolation Pure_Product Purified Pyrimidine Isolation->Pure_Product

References

A Comparative Guide to the Purity Analysis of Synthesized 4-Hydroxyquinolines by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of potential therapeutic agents.[1] 4-Hydroxyquinolines are a significant class of heterocyclic compounds with a wide range of biological activities, making their accurate purity assessment paramount. High-Performance Liquid Chromatography (HPLC) stands out as a premier technique for the quantitative analysis of these compounds, offering high resolution and sensitivity for the detection and quantification of impurities.[1][2]

This guide provides a comprehensive comparison of HPLC with other common analytical methods for assessing the purity of synthesized 4-hydroxyquinolines, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a highly efficient and versatile analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[3] For 4-hydroxyquinolines, reversed-phase HPLC is typically the method of choice, providing excellent separation of the main compound from potential starting materials, by-products, and degradation products.[1]

Comparative Performance of HPLC Methods

The following table summarizes typical parameters for two reversed-phase HPLC methods suitable for the purity analysis of 4-hydroxyquinolines. Method A employs a gradient elution with a formic acid modifier, which is excellent for separating a wide range of impurities, while Method B uses an isocratic elution with a phosphate buffer, which can be faster for routine purity checks.

ParameterMethod A: Acetonitrile/Water with Formic AcidMethod B: Acetonitrile/Phosphate Buffer
Column C18 (250 mm x 4.6 mm, 5 µm)[1]C18 (150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[1]A: 20 mM Potassium Dihydrogen Phosphate (pH 3.3)B: Acetonitrile[1]
Elution Gradient: 30% B to 80% B over 20 min[1]Isocratic: 75% B[1]
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]
Detection UV at 254 nm[1]UV at 270 nm[1]
Column Temperature 30 °C[1]Ambient
Expected Retention Time ~10-15 min[1]~3-5 min[1]
Typical Purity (%) >98%[1]>98%[1]
Limit of Detection (LOD) 5 - 20 ng/mL[1]Not specified
Limit of Quantification (LOQ) 15 - 60 ng/mL[1]Not specified
Experimental Workflow for HPLC Purity Analysis

The following diagram outlines the typical experimental workflow for determining the purity of a synthesized 4-hydroxyquinoline sample using HPLC.

HPLC Purity Analysis Workflow cluster_synthesis Synthesis & Purification cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting synthesis Chemical Synthesis of 4-Hydroxyquinoline purification Initial Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolve & Filter) purification->sample_prep hplc_run HPLC Injection & Run sample_prep->hplc_run chromatogram Data Acquisition (Chromatogram) hplc_run->chromatogram peak_integration Peak Integration & Area % Calculation chromatogram->peak_integration purity_report Purity Determination & Final Report peak_integration->purity_report

Experimental workflow for the purity analysis of 4-hydroxyquinolines.

Detailed Experimental Protocol (Method A)

This protocol details the steps for performing a purity analysis of a synthesized 4-hydroxyquinoline using a reversed-phase HPLC system.[1]

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

2. Materials:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Solvent A: HPLC-grade water with 0.1% formic acid. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade water and degas.[1]

  • Solvent B: HPLC-grade acetonitrile, degassed.[1]

  • Sample Solvent: Acetonitrile or a mixture of acetonitrile and water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Gradient Program:

    • Equilibrate the column with 30% Solvent B for at least 15 minutes.[1]

    • Linear gradient from 30% to 80% Solvent B over 20 minutes.[1]

    • Hold at 80% B for 5 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 5-10 minutes before the next injection.

4. Sample Preparation:

  • Accurately weigh and dissolve the synthesized 4-hydroxyquinoline in the sample solvent to a final concentration of approximately 1 mg/mL.[1][4]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

5. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Comparison with Alternative Purity Analysis Methods

While HPLC is the gold standard for quantitative purity analysis, other techniques are often used for qualitative assessment or preliminary screening.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase under high pressure.[3]High resolution and sensitivity, quantitative, reproducible, suitable for automation.[2]Higher cost, requires expertise, more complex instrumentation.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Simple, rapid, low cost, useful for reaction monitoring and screening multiple samples.Lower resolution, not quantitative, less sensitive than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can identify and quantify impurities if their signals are resolved.Lower sensitivity for impurity detection compared to HPLC, requires pure standards for quantification, expensive instrumentation.

Why HPLC is the Preferred Method for Purity Analysis

The choice of an analytical method depends on the specific requirements of the analysis. For the stringent purity requirements in research and drug development, HPLC offers a superior combination of resolution, sensitivity, and quantitation, making it the most reliable and widely accepted method.

HPLC Advantages cluster_attributes Key Analytical Attributes cluster_methods Analytical Methods cluster_outcome Outcome Quantitation Quantitative Accuracy PreferredMethod Preferred Method for Purity Determination Resolution High Resolution Sensitivity High Sensitivity Reproducibility Reproducibility HPLC HPLC HPLC->Quantitation Excellent HPLC->Resolution Excellent HPLC->Sensitivity Excellent HPLC->Reproducibility Excellent HPLC->PreferredMethod TLC TLC TLC->Quantitation Poor TLC->Resolution Low NMR NMR NMR->Quantitation Good (with standards) NMR->Sensitivity Moderate

Logical relationship of why HPLC is a preferred method for purity analysis.

References

Unraveling the Fleeting Intermediates in Diethyl 2-(1-ethoxyethylidene)malonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers confirming the structure of reaction intermediates in the synthesis of Diethyl 2-(1-ethoxyethylidene)malonate, supported by mechanistic insights and spectroscopic data analysis.

The synthesis of this compound, a valuable reagent in organic synthesis, particularly for the preparation of heterocyclic compounds, proceeds through a fascinating and rapid sequence of transformations. While the starting materials and the final product are well-characterized, the transient nature of the reaction intermediates presents a significant challenge for their isolation and structural confirmation. This guide provides a comparative analysis of the proposed intermediates, drawing upon mechanistic principles of related reactions and spectroscopic data from analogous structures to aid researchers in their identification.

The reaction between diethyl malonate and an acetylating agent, such as triethyl orthoacetate, is understood to proceed through a pathway analogous to the Johnson-Claisen rearrangement. This mechanism involves the initial formation of a mixed orthoester intermediate, which then eliminates ethanol to form a highly reactive ketene acetal. This ketene acetal subsequently undergoes a[1][1]-sigmatropic rearrangement to yield the final product.

Proposed Reaction Pathway and Intermediate Structures

The logical progression of the reaction is outlined below, highlighting the key proposed intermediates.

ReactionPathway cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Diethyl Malonate (Enol) Diethyl Malonate (Enol form) Intermediate_1 Intermediate 1: Mixed Orthoester Diethyl Malonate (Enol)->Intermediate_1 + Triethyl Orthoacetate - Ethanol Triethyl Orthoacetate Triethyl Orthoacetate Triethyl Orthoacetate->Intermediate_1 Intermediate_2 Intermediate 2: Ketene Diethyl Acetal Intermediate_1->Intermediate_2 - Ethanol Product This compound Intermediate_2->Product [3,3]-Sigmatropic Rearrangement

Figure 1. Proposed reaction pathway for the formation of this compound.

Comparison of Proposed Intermediates

The structural confirmation of these fleeting intermediates relies heavily on in-situ spectroscopic analysis or by comparing their expected spectroscopic signatures with those of stable, structurally similar compounds.

IntermediateProposed StructureAlternative Structure(s)Key Spectroscopic Features (Expected)
Intermediate 1 Mixed OrthoesterAcetal of ketene¹H NMR: Appearance of a new quartet and triplet for the additional ethoxy group, disappearance of the enol proton of diethyl malonate. ¹³C NMR: A new signal for the quaternary orthoester carbon (C(OR)₃) typically in the range of 110-120 ppm. IR: Absence of a C=C stretch from the enol starting material; strong C-O stretching bands.
Intermediate 2 Ketene Diethyl AcetalZwitterionic species¹H NMR: Characteristic signal for the vinylic proton. ¹³C NMR: Signals for the C=C double bond of the ketene acetal, with the carbon bearing the two oxygen atoms appearing further downfield. IR: A strong C=C stretching absorption band, typically in the region of 1650-1680 cm⁻¹.

Experimental Protocols for Intermediate Characterization

Given the instability of the intermediates, specialized experimental techniques are required for their detection and characterization.

1. Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To slow down the reaction rate and increase the concentration of the intermediates to detectable levels.

  • Methodology:

    • The reaction is initiated at a low temperature (e.g., -78 °C) in a deuterated solvent (e.g., CDCl₃ or toluene-d₈) directly in an NMR tube.

    • The reactants, diethyl malonate and triethyl orthoacetate, are pre-cooled before mixing.

    • A catalytic amount of a weak acid (e.g., propionic acid) is added to initiate the reaction.

    • ¹H and ¹³C NMR spectra are acquired at various low temperatures as the reaction is allowed to slowly warm up.

    • The appearance and disappearance of new signals corresponding to the proposed intermediates are monitored over time.

2. In-Situ Infrared (IR) Spectroscopy:

  • Objective: To monitor the formation and consumption of functional groups in real-time.

  • Methodology:

    • The reaction is carried out in a reaction vessel equipped with an in-situ IR probe (e.g., ATR-FTIR).

    • Spectra are recorded continuously as the reactants are mixed and the reaction proceeds.

    • Key vibrational bands to monitor include the C=O stretch of the ester groups, the C=C stretch of the enol and the ketene acetal intermediate, and the C-O stretches of the orthoester and ethoxy groups.

3. Mass Spectrometry (MS) with a Quenched Reaction Mixture:

  • Objective: To detect the mass of the intermediates by rapidly stopping the reaction.

  • Methodology:

    • The reaction is run for a very short duration.

    • The reaction is rapidly quenched with a cold, non-reactive solvent.

    • The quenched mixture is immediately introduced into a mass spectrometer, preferably using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and observe the molecular ions of the intermediates.

Logical Relationships in Intermediate Identification

The process of confirming the structure of the reaction intermediates follows a logical workflow.

LogicalWorkflow Propose_Mechanism Propose Reaction Mechanism (Johnson-Claisen Analogy) Predict_Intermediates Predict Structures of Intermediates (Mixed Orthoester, Ketene Acetal) Propose_Mechanism->Predict_Intermediates Predict_Spectra Predict Spectroscopic Signatures of Intermediates Predict_Intermediates->Predict_Spectra Compare_Data Compare Experimental Data with Predicted Spectroscopic Signatures Predict_Spectra->Compare_Data Perform_Experiments Perform In-Situ/Low-Temp Spectroscopic Experiments (NMR, IR, MS) Perform_Experiments->Compare_Data Confirm_Structure Confirm or Revise Intermediate Structures Compare_Data->Confirm_Structure

Figure 2. Logical workflow for the identification of reaction intermediates.

By employing these advanced experimental techniques and a logical deductive approach based on established reaction mechanisms, researchers can gain valuable insights into the transient species that govern the formation of this compound. This understanding is crucial for optimizing reaction conditions and expanding the synthetic utility of this important class of compounds.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Diethyl 2-(1-ethoxyethylidene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for Diethyl 2-(1-ethoxyethylidene)malonate, ensuring operational integrity and personnel protection.

Hazard Identification and Classification

This compound presents several hazards that necessitate careful handling. According to Regulation (EC) No 1272/2008, this substance is classified as follows:

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory system)3H335: May cause respiratory irritation

Source: Central Drug House (P) Ltd. Safety Data Sheet[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table outlines the required PPE for handling this chemical.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may also be necessary.NIOSH (US) or EN 166 (EU) approved[1]
Skin Chemical-resistant gloves (inspect before use). A complete suit protecting against chemicals may be required depending on the scale of work.Dispose of contaminated gloves after use in accordance with good laboratory practices[1].
Respiratory Use in a well-ventilated area. If risk assessment indicates the need for a respirator, use a NIOSH (US) or CEN (EU) approved air-purifying respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) or a full-face supplied air respirator.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149[2].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is essential for minimizing exposure and ensuring safety.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

  • Inspect all PPE for integrity before use.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Keep a spill kit with inert absorbent material nearby.

2. Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Wash hands thoroughly after handling and before breaks.[1]

  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[3]

  • Store in suitable, closed containers.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • Dispose of as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Do not let the product enter drains.[1]

2. Contaminated PPE Disposal:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Contaminated clothing should be properly cleaned before reuse.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

1. Immediate Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Use personal protective equipment during cleanup.[1]

2. Containment and Cleanup:

  • Soak up the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_spill Ready Spill Kit prep_setup->prep_spill handle_chem Handle Chemical prep_spill->handle_chem handle_store Store Properly handle_chem->handle_store emergency_spill Spill Response handle_chem->emergency_spill emergency_first_aid Administer First Aid handle_chem->emergency_first_aid cleanup_waste Dispose of Chemical Waste handle_store->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Standard operating procedure for handling this compound.

References

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Diethyl 2-(1-ethoxyethylidene)malonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.